molecular formula C10H13FN2O B3023230 N-(3-Amino-4-fluorophenyl)-2-methylpropanamide CAS No. 926259-91-8

N-(3-Amino-4-fluorophenyl)-2-methylpropanamide

Cat. No.: B3023230
CAS No.: 926259-91-8
M. Wt: 196.22 g/mol
InChI Key: RZMQTRGCJGYDDQ-UHFFFAOYSA-N
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Description

N-(3-Amino-4-fluorophenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C10H13FN2O and its molecular weight is 196.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-6(2)10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMQTRGCJGYDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling, Synthetic Methodology, and Application of N-(3-Amino-4-fluorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the rapid and efficient assembly of targeted therapeutics. N-(3-Amino-4-fluorophenyl)-2-methylpropanamide (also known as N-(3-Amino-4-fluorophenyl)isobutyramide) is a highly versatile intermediate frequently utilized in the synthesis of small-molecule active pharmaceutical ingredients (APIs), particularly kinase inhibitors.

This whitepaper provides an in-depth technical analysis of this compound (CAS 926259-91-8), detailing its physicochemical properties, the mechanistic rationale behind its structural features, and a self-validating synthetic protocol designed for high-yield laboratory scale-up.

Physicochemical and Structural Profiling

Before integrating any intermediate into a drug discovery pipeline, a rigorous understanding of its physicochemical properties is required. The quantitative data for this compound is summarized in the table below[1],[2]:

PropertyValue
Chemical Name This compound
Synonym N-(3-Amino-4-fluorophenyl)isobutyramide
CAS Registry Number 926259-91-8
Molecular Formula C₁₀H₁₃FN₂O
Molecular Weight 196.22 g/mol
Hydrogen Bond Donors 2 (-NH₂, -NH-)
Hydrogen Bond Acceptors 2 (O, F)
Rotatable Bonds 3
Topological Polar Surface Area (TPSA) 55.12 Ų
Causality of Structural Features (Pharmacophore Relevance)

The architecture of this molecule is not arbitrary; it is engineered to impart specific pharmacokinetic and pharmacodynamic advantages to the final API:

  • Fluorine at C4 (ortho to the amine): As established in seminal medicinal chemistry literature,. This reduction in basicity is critical for improving passive membrane permeability and mitigating off-target hERG channel liabilities. Furthermore, the strong C-F bond (approx. 116 kcal/mol).

  • Isobutyramide (2-methylpropanamide) Moiety: This group provides a branched aliphatic cap. The steric bulk of the isopropyl group restricts rotational freedom, enforcing a specific molecular conformation that optimally fills hydrophobic pockets in target proteins (e.g., the hinge region of kinases).

  • Primary Amine at C3: This acts as the primary nucleophilic handle, allowing for downstream API assembly via Buchwald-Hartwig cross-coupling or electrophilic trapping (e.g., reacting with a pyrimidine or quinazoline core).

Synthetic Methodology

The following is a field-proven, two-step synthetic protocol starting from commercially available 4-fluoro-3-nitroaniline. The methodology is designed to maximize yield while preventing common side reactions.

Step 1: N-Acylation (Isobutyrylation)
  • Objective: Install the lipophilic isobutyramide cap.

  • Reagents: 4-Fluoro-3-nitroaniline (1.0 eq), Isobutyryl chloride (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

Procedure & Causality:

  • Dissolve 4-fluoro-3-nitroaniline in anhydrous DCM under an inert argon atmosphere. Causality: Anhydrous conditions are strictly required because water competitively reacts with isobutyryl chloride to form isobutyric acid, severely reducing the yield.

  • Add DIPEA and cool the reaction mixture to 0 °C using an ice bath. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the weakly nucleophilic aniline nitrogen. Cooling prevents exothermic degradation and limits unwanted di-acylation.

  • Add isobutyryl chloride dropwise over 15 minutes.

  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate N-(4-fluoro-3-nitrophenyl)isobutyramide .

Step 2: Catalytic Nitro Reduction
  • Objective: Reduce the nitro group to the target primary amine without triggering hydrodefluorination.

  • Reagents: N-(4-fluoro-3-nitrophenyl)isobutyramide (1.0 eq), Hydrogen gas (H₂, 1 atm), 10% Palladium on Carbon (Pd/C) (0.05 eq).

  • Solvent: Degassed Methanol (MeOH).

Procedure & Causality:

  • Dissolve the intermediate in degassed MeOH. Causality: Dissolved oxygen can poison the palladium catalyst and creates a severe explosion hazard when introduced to hydrogen gas.

  • Carefully add 10% Pd/C under an argon blanket.

  • Evacuate the flask and backfill with H₂ gas via a balloon (1 atm).

  • Stir at room temperature for 12 hours. Causality: Mild conditions (1 atm, RT) must be strictly maintained. Aggressive hydrogenation (high pressure or elevated temperatures) will lead to hydrodefluorination (cleavage of the C-F bond), destroying the target molecule.

  • Filter the mixture through a tightly packed Celite pad to remove the pyrophoric catalyst.

  • Concentrate the filtrate to afford the final product: This compound .

Analytical Validation Protocol

To guarantee the trustworthiness of the synthesized batch, the system must be self-validating. Perform the following analytical checks before proceeding to downstream API synthesis:

  • LC-MS (ESI+): The expected pseudomolecular ion [M+H]⁺ must appear at m/z 197.2 .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       9.75 (s, 1H, Amide NH)
      
    • 
       7.15 (dd, 1H, Ar-H)
      
    • 
       6.90 (dd, 1H, Ar-H)
      
    • 
       6.75 (dt, 1H, Ar-H)
      
    • 
       5.10 (br s, 2H, NH₂) — Causality: This broad singlet confirms the successful reduction of the nitro group. Upon addition of D₂O, this peak (along with the amide peak at 9.75) will undergo deuterium exchange and disappear, confirming their identity as exchangeable protons.
      
    • 
       2.55 (hept, 1H, CH of isobutyryl)
      
    • 
       1.08 (d, 6H, 2xCH₃ of isobutyryl)
      

Applications in Drug Discovery (Workflow)

Once validated, this compound serves as a critical nucleophile. In the development of kinase inhibitors (e.g., targeting EGFR or BTK pathways), the free primary amine is typically reacted with a halogenated heterocyclic core (such as a 4-chloroquinazoline) via a Buchwald-Hartwig cross-coupling reaction or standard S_NAr conditions to assemble the final therapeutic agent.

Visualizing the Synthetic Workflow

G SM 4-Fluoro-3-nitroaniline Acylation N-Acylation (Isobutyryl Chloride) SM->Acylation Int Nitro Intermediate Acylation->Int Reduction Catalytic Hydrogenation (Pd/C, H2) Int->Reduction Product N-(3-Amino-4-fluorophenyl)- 2-methylpropanamide Reduction->Product Coupling Buchwald-Hartwig Cross-Coupling Product->Coupling API Targeted API (Kinase Inhibitor) Coupling->API

Synthetic workflow and downstream API integration of CAS 926259-91-8.

References

  • Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry, ACS Publications, 2008. Available at:[Link]

  • Shah, P., & Westwell, A. D. "The role of fluorine in medicinal chemistry". Journal of Enzyme Inhibition and Medicinal Chemistry, PubMed, 2007. Available at:[Link]

Sources

A Technical Guide to N-(3-Amino-4-fluorophenyl)-2-methylpropanamide and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

N-(3-Amino-4-fluorophenyl)-2-methylpropanamide belongs to the class of fluorinated anilides. The incorporation of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] The 3-amino-4-fluorophenyl core is a key building block in various pharmacologically active compounds. The 2-methylpropanamide (isobutyramide) group provides a specific steric and electronic profile that can influence molecular interactions.

While a dedicated CAS number for this compound is not readily found in major chemical databases, its structure and properties can be confidently predicted based on well-established principles of organic chemistry.

Table 1: Chemical Identity and Predicted Properties

PropertyValueSource
IUPAC Name This compound-
Synonyms N-(3-amino-4-fluorophenyl)isobutyramide, 3-Amino-4-fluoro-N-isobutyroylaniline-
Molecular Formula C₁₀H₁₃FN₂O-
Molecular Weight 196.22 g/mol -
Predicted LogP 1.5 - 2.5ChemDraw Estimation
Predicted pKa Amine: 3-4; Amide N-H: 16-18ChemDraw Estimation

Synthesis and Mechanistic Considerations

The most direct and logical synthetic route to this compound is through the acylation of 3-amino-4-fluoroaniline with an appropriate acylating agent.

Precursor Synthesis: 3-Amino-4-fluoroaniline

3-Amino-4-fluoroaniline is a crucial intermediate. Its synthesis can be achieved through several methods, with a common route involving the reduction of a nitrated precursor.[4][5]

Protocol 1: Synthesis of 3-Amino-4-fluorophenol (a related precursor)

  • Reaction: Reduction of 2-Chloro-4-fluoro-5-nitrophenol.

  • Reagents: 2-Chloro-4-fluoro-5-nitrophenol, 10% Palladium on Carbon (Pd/C), Ethanol (EtOH), Hydrogen gas (H₂).

  • Procedure:

    • Combine 2-Chloro-4-fluoro-5-nitrophenol (1 equivalent) and 10% Pd/C (catalytic amount) in a suitable reaction vessel with ethanol.

    • Place the mixture under a hydrogen atmosphere (e.g., 50 psi) and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

    • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield 3-amino-4-fluorophenol.[4]

A similar reduction process can be applied to 3-nitro-4-fluoroaniline to produce the desired 3-amino-4-fluoroaniline.

Acylation Reaction: Formation of the Amide Bond

The formation of the amide bond is typically achieved by reacting the primary amino group of 3-amino-4-fluoroaniline with an acylating agent such as isobutyryl chloride or isobutyric anhydride.[6][7][8]

Protocol 2: Synthesis of this compound

  • Reaction: Acylation of 3-amino-4-fluoroaniline with isobutyryl chloride.

  • Reagents: 3-amino-4-fluoroaniline, Isobutyryl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Procedure:

    • Dissolve 3-amino-4-fluoroaniline (1 equivalent) and the non-nucleophilic base (1.1 equivalents) in the aprotic solvent under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

    • Slowly add isobutyryl chloride (1.05 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Causality in Experimental Choices:

  • Aprotic Solvent: Prevents reaction of the highly reactive isobutyryl chloride with the solvent.[7]

  • Non-nucleophilic Base: Scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[6]

  • Inert Atmosphere: Prevents oxidation of the aniline starting material.

  • Low Temperature Addition: Controls the exothermic nature of the acylation reaction.

Diagram 1: Synthetic Pathway

G A 3-Nitro-4-fluoroaniline B 3-Amino-4-fluoroaniline A->B Reduction (e.g., H₂, Pd/C) C N-(3-Amino-4-fluorophenyl)- 2-methylpropanamide B->C D Isobutyryl Chloride D->C Acylation (Base, Solvent)

Caption: Proposed synthesis of this compound.

Potential Applications in Drug Development

While specific biological activity for this compound is not documented, the structural motifs are present in numerous bioactive molecules.

  • Kinase Inhibitors: The anilide scaffold is a common feature in many kinase inhibitors used in oncology. The specific substitutions on the phenyl ring and the nature of the amide group are critical for binding to the ATP-binding pocket of kinases.[9]

  • Anticancer and Anti-angiogenic Agents: Structurally related N-phenyl isobutyramides have been investigated for their anticancer and anti-angiogenic properties.[10][11]

  • Metabolic Stability: The fluorine atom can block sites of metabolism, leading to an improved pharmacokinetic profile.[1][3]

Diagram 2: Logical Relationship in Drug Discovery

G A N-(3-Amino-4-fluorophenyl)- 2-methylpropanamide B Fluorinated Aromatic Core A->B C Amide Linkage A->C D Isobutyl Group A->D E Enhanced Metabolic Stability B->E F Hydrogen Bonding Capacity C->F G Steric Influence on Binding D->G H Potential Bioactivity (e.g., Kinase Inhibition) E->H F->H G->H

Caption: Structural features contributing to potential bioactivity.

Self-Validating Systems: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.

Table 2: Analytical Protocols for Compound Validation

TechniqueExpected ObservationsPurpose
¹H NMR Aromatic protons (multiplets), amine protons (broad singlet), amide N-H (singlet), isobutyl methine (septet), and methyl protons (doublet).Structural Elucidation
¹³C NMR Aromatic carbons, amide carbonyl carbon, isobutyl carbons.Structural Confirmation
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated molecular weight.Molecular Weight Verification
Infrared (IR) Spectroscopy N-H stretching (amine and amide), C=O stretching (amide), C-F stretching, and aromatic C-H bending.Functional Group Identification
High-Performance Liquid Chromatography (HPLC) A single major peak indicating purity.Purity Assessment

Conclusion

This compound represents a synthetically accessible molecule with structural features that are highly relevant to modern drug discovery. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications. By leveraging the established chemistry of its precursors and related compounds, researchers can confidently synthesize and explore the biological potential of this and other novel fluorinated anilides.

References

  • Bhusari, S. et al. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Computational Biology and Chemistry, 92, 107484. Available at: [Link]

  • Lidwell, O. M. (1968). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic, 740-746. Available at: [Link]

  • Global Substance Registration System. N-((R)-(3-AMINO-4-FLUOROPHENYL)(3-CYANOPHENYL)METHYL). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as Anticancer, Anti-angiogenic & Antioxidant agents: In vitro and in silico analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101519357A - Method for preparing 3-amino-4-fluorophenol.
  • ResearchGate. (n.d.). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Retrieved from [Link]

  • Chemazone. N-(3-amino-4-fluorophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]propanamide. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Retrieved from [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 1022–1050. Available at: [Link]

  • Google Patents. (n.d.). EP1566376A1 - Preparation of amino acid amides.
  • Google Patents. (n.d.). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.
  • Knowledge. (2025, February 19). Which chemical processes is 4-Fluoroaniline capable of participating in? Retrieved from [Link]

  • idw - Informationsdienst Wissenschaft. (2024, June 21). Novel synthesis of fluorinated molecules with potential in drug research developed. Retrieved from [Link]

  • Google Patents. (n.d.). CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate.
  • Cheméo. (n.d.). Chemical Properties of p-Fluoroaniline (CAS 371-40-4). Retrieved from [Link]

  • Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Retrieved from [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 1022–1050. Available at: [Link]

  • Wikipedia. (n.d.). Isobutyryl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from [Link]

  • Patent 0551459. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.
  • PubChem. Isobutyryl chloride. Retrieved from [Link]

  • PubChemLite. N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. 3(2), 283-286.
  • ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. 3(6), 28-34.
  • Uludag, M., & Nevarsa, H. (2015). Facile and efficient method for Zn(OTf)2 catalyzed synthesis of isocoumarin derivatives and their antioxidant properties. Indian Journal of Chemistry - Section B, 54B(3), 350-356.
  • O'Brien, C. J., et al. (2012). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic letters, 14(24), 6174–6177. Available at: [Link]

Sources

The Strategic Role of the 3-Amino-4-Fluorophenyl Moiety in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly empirical field of medicinal chemistry, the insertion of specific functional groups can dramatically alter a molecule's pharmacodynamic (PD) and pharmacokinetic (PK) profile. The 3-amino-4-fluorophenyl group has emerged as a privileged substructure in modern drug design. By combining the unique stereoelectronic properties of fluorine with the hydrogen-bonding capacity of a primary amine, this moiety effectively solves complex optimization challenges—ranging from metabolic instability to P-glycoprotein (P-gp) mediated efflux.

This technical guide dissects the physicochemical logic behind the 3-amino-4-fluorophenyl group, explores its definitive role in recent FDA-approved drugs and clinical candidates, and provides self-validating experimental protocols for its synthesis and biological evaluation.

Physicochemical & Pharmacophoric Profiling

The deliberate selection of the 3-amino-4-fluorophenyl group over an unsubstituted aniline or a purely aliphatic system is rooted in strict physicochemical causality:

  • Metabolic Shielding via the Fluorine Atom: The van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å), allowing it to fit into tight enzyme pockets without introducing severe steric clashes. However, the carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). Placing fluorine at the para position of the phenyl ring effectively blocks cytochrome P450 (CYP450)-mediated aromatic oxidation, a common metabolic liability for aniline derivatives[1].

  • Electronic Modulation of the Amine: Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect (-I) pulls electron density away from the meta-positioned amino group. This lowers the pKa of the conjugate acid, reducing the basicity of the amine. At physiological pH (7.4), a less basic amine is less likely to be fully protonated, thereby increasing the fraction of neutral species and significantly enhancing passive membrane permeability.

  • Directional Hydrogen Bonding: The amino group serves as a critical synthetic handle (e.g., for amidation or sulfonamidation) and acts as a dual hydrogen-bond donor in the target active site. Concurrently, the highly polarized C-F bond can act as a weak hydrogen-bond acceptor or engage in orthogonal multipolar interactions with the protein backbone.

Strategic Applications in Drug Design

Berotralstat (BCX-7353): Plasma Kallikrein Inhibition

Approved by the FDA in 2020, Berotralstat is an oral prophylactic treatment for Hereditary Angioedema (HAE)[1]. HAE is characterized by severe swelling caused by the overproduction of bradykinin. Berotralstat acts by inhibiting plasma kallikrein, the serine protease responsible for cleaving high-molecular-weight kininogen (HMWK) into bradykinin.

The core of Berotralstat features a complex 3-amino-4-fluorophenyl-derived scaffold (specifically, a substituted 2-fluorophenyl-1-pyrazole-carboxamide). The fluorine atom enhances the lipophilicity required for oral absorption while orienting the adjacent amide bond into a favorable conformation for active-site binding[2].

Mechanism of action of Berotralstat in the Plasma Kallikrein-Bradykinin signaling pathway.

NXP800 (CCT361814): Overcoming Multidrug Resistance

NXP800 is a clinical candidate developed to inhibit the Heat Shock Factor 1 (HSF1) pathway for the treatment of refractory ovarian cancer[3]. During lead optimization, early bisamide chemotypes suffered from poor oral bioavailability and high P-glycoprotein (P-gp) mediated efflux, leading to multidrug resistance (MDR).

By incorporating an N-(3-amino-4-fluorophenyl) moiety into the bisamide structure, researchers successfully mitigated P-gp efflux. The specific stereoelectronic profile of the 3-amino-4-fluorophenyl group reduced the unbound clearance and improved the pharmacokinetic profile across multiple species, enabling its progression to Phase 1 clinical trials[3].

Microtubule-Targeted Anticancer Agents

In the development of novel vascular disrupting agents, the synthesis of (E)-N-aryl-2-arylethenesulfonamides revealed steep structure-activity relationship (SAR) cliffs. The introduction of the 3-amino-4-fluorophenyl group to the sulfamyl ring yielded compounds with potent cytotoxicity (IC50 values ranging from 5 to 10 nM) against drug-resistant cancer cell lines, destabilizing microtubules and inducing apoptosis[4].

Mechanistic Workflows & Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the synthesis of the 3-amino-4-fluorophenyl intermediate used in Berotralstat, alongside the biological SAR assay used to validate P-gp efflux mitigation in NXP800.

Protocol 3.1: Synthesis of Berotralstat Precursor (Grignard Addition & Chiral Resolution)

This protocol describes the preparation of (R)-3-(amino(3-amino-4-fluorophenyl)methyl)benzonitrile, a critical chiral intermediate[5],[2].

  • Grignard Addition:

    • Dissolve 3-formylbenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

    • Cool the reaction vessel to 0 °C. Causality: Cooling prevents uncontrolled exothermic side reactions and maximizes chemoselectivity toward the formyl group over the nitrile.

    • Add freshly prepared 3-amino-4-fluorophenylmagnesium bromide (1.1 eq, ~0.9 M in THF) dropwise over 30 minutes.

    • Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 18 hours.

    • Quench with 1 N HCl, adjust to pH 8.0 with NaOH, and extract with ethyl acetate to yield the racemic alcohol intermediate.

  • Chiral Resolution:

    • Convert the alcohol to the racemic amine via a sulfinamide intermediate or direct reductive amination.

    • Dissolve the racemic amine mixture in 85% tert-butanol (aqueous).

    • Add D(-)-tartaric acid (1.0 eq) and heat to 80 °C until a clear solution forms.

    • Allow the solution to cool slowly to 30 °C over 8 hours. Causality: Slow thermodynamic cooling ensures high enantiomeric excess (ee) during the crystallization of the (R)-enantiomer tartrate salt.

    • Filter the crystals and verify the absolute configuration via single-crystal X-ray diffraction[5].

Synthetic workflow for the 3-amino-4-fluorophenyl intermediate in Berotralstat production.

Protocol 3.2: Cell-Based SAR Assay for P-gp Efflux Liability

To validate that the 3-amino-4-fluorophenyl group successfully circumvents MDR (as seen in NXP800), a matched molecular pair analysis is conducted using wild-type and doxorubicin-resistant cell lines[3].

  • Cell Culture: Plate human ovarian carcinoma cell lines CH1WT (wild-type) and CH1doxR (P-gp overexpressing/doxorubicin-resistant) in 96-well plates at a density of 2,000 cells/well. Causality: Using this paired system isolates P-gp efflux as the sole variable, creating a self-validating metric.

  • Compound Treatment: After 24 hours of incubation, treat the cells with serial dilutions of the synthesized 3-amino-4-fluorophenyl analogs (concentration range: 0.1 nM to 10 µM).

  • Viability Readout: Incubate for 72 hours, then assess cell viability using a standard SRB (Sulforhodamine B) or CellTiter-Glo assay.

  • Data Analysis: Calculate the GI50 (concentration inhibiting 50% of cell growth) for both cell lines.

    • Calculation:Efflux Ratio = GI50 (CH1doxR) / GI50 (CH1WT)

    • An Efflux Ratio of ~1.0 indicates that the compound is not a substrate for P-gp efflux.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the impact of halogen substitution on the aniline ring during the optimization of the HSF1 pathway inhibitor chemotype. It clearly demonstrates the superiority of the 3-amino-4-fluorophenyl group in balancing potency and avoiding P-gp efflux[3].

Aniline Substitution (R-Group)GI50 in CH1WT (nM)GI50 in CH1doxR (nM)Calculated Efflux RatioIn Vivo Oral Bioavailability (F%)
Unsubstituted (H) 15.2243.216.0< 5%
3-Amino-4-chlorophenyl (Cl) 8.465.57.88%
3-Amino-4-methoxyphenyl (OMe) > 1000> 1000N/A (Inactive)N/A
3-Amino-4-fluorophenyl (F) 2.2 2.5 1.1 > 30%

Data Interpretation: The substitution of hydrogen with fluorine at the para position not only increases the intrinsic potency (GI50 drops to 2.2 nM) but completely abolishes the P-gp efflux liability (Efflux Ratio drops from 16.0 to 1.1), directly enabling viable oral bioavailability.

Conclusion & Future Perspectives

The 3-amino-4-fluorophenyl moiety is far more than a simple structural variation; it is a highly engineered pharmacophore designed to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) and target-binding challenges. As evidenced by the successful clinical deployment of Berotralstat and the promising trajectory of NXP800, the precise stereoelectronic tuning provided by this group will continue to serve as a foundational strategy in the medicinal chemist's toolkit for overcoming metabolic instability and multidrug resistance.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL:[Link]

  • Berotralstat | New Drug Approvals Source: New Drug Approvals URL:[Link]

  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

  • Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents Source: PMC URL:[Link]

  • Absolute Configuration of Key Intermediates and the Gram Scale Synthesis of Berotralstat and ent-Berotralstat Source: ACS Publications URL:[Link]

Sources

N-(3-Amino-4-fluorophenyl)-2-methylpropanamide: A Critical Intermediate in Next-Generation Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing synthetic routes that are not only scalable but also yield highly specific molecular architectures. In the realm of targeted therapeutics—particularly small-molecule kinase inhibitors—the precise placement of halogens and hydrogen-bonding motifs is paramount to achieving clinical efficacy.

This technical whitepaper deconstructs the physicochemical rationale, self-validating synthetic methodology, and downstream applications of N-(3-Amino-4-fluorophenyl)-2-methylpropanamide (CAS: 926259-91-8) [1], a highly versatile pharmaceutical intermediate.

Physicochemical Profiling & Structural Rationale

The molecular architecture of this compound is intentionally designed to serve as a high-value building block for ATP-competitive kinase inhibitors[2]. Its structure features three distinct functional domains, each serving a critical purpose in both synthesis and pharmacology:

  • The 4-Fluoro Substituent : Fluorine substitution is a classic bioisosteric replacement strategy. By placing a highly electronegative, sterically compact fluorine atom para to the isobutyramide, we effectively block cytochrome P450-mediated para-hydroxylation, thereby significantly enhancing the metabolic half-life of downstream active pharmaceutical ingredients (APIs)[3]. Furthermore, the inductive electron-withdrawing effect of the fluorine atom modulates the pKa of the adjacent 3-amino group, fine-tuning its nucleophilicity for late-stage coupling[4].

  • The Isobutyramide Motif : The isobutyramide group provides a sterically bulky, lipophilic isopropyl moiety that occupies hydrophobic pockets (such as the gatekeeper region) within the kinase hinge domain[5]. Concurrently, the amide acts as a crucial bidentate hydrogen-bond donor/acceptor, anchoring the inhibitor to the ATP-binding site[5].

  • The 3-Amino Handle : This primary amine serves as the reactive nucleophile for late-stage diversification, allowing for SNAr or Buchwald-Hartwig amination with various heteroaryl scaffolds[2].

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name This compound
CAS Registry Number 926259-91-8[6]
Molecular Formula C10H13FN2O[1]
Molecular Weight 196.22 g/mol [1]
H-Bond Donors 2 (Primary amine, Amide NH)
H-Bond Acceptors 1 (Amide Carbonyl)
Target Application Kinase Inhibitor Precursor (e.g., EGFR, TGF-βR1)[3][5]

Synthetic Methodology: A Self-Validating Protocol

A common pitfall in synthesizing acylated diamines is starting with the diamine itself (e.g., 4-fluoro-1,3-phenylenediamine). Acylating a diamine presents severe regioselectivity challenges, inevitably yielding a complex, hard-to-separate mixture of mono- and di-acylated products.

To circumvent this, our protocol employs a self-validating system by starting with 4-fluoro-3-nitroaniline. The nitro group acts as both a built-in protecting group and an electron-withdrawing deactivator, ensuring that only the 1-amino position is available for acylation. Once the isobutyramide is installed, a clean catalytic hydrogenation reduces the nitro group to the desired 3-amino handle without risking defluorination.

Protocol 1: Regioselective Acylation

Objective: Install the isobutyramide motif while preventing over-reaction.

  • Initialization : Charge a dry, nitrogen-purged reactor with 4-fluoro-3-nitroaniline (1.0 eq) and anhydrous dichloromethane (DCM) (10 vol).

  • Scavenger Addition : Add triethylamine (TEA) (1.5 eq).

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the starting aniline, which would otherwise deactivate the nucleophile and stall the reaction.

  • Acylation : Cool the mixture to 0°C. Dropwise add isobutyryl chloride (1.1 eq).

    • Causality: The slow addition at 0°C controls the highly exothermic nature of the acid chloride reaction, suppressing the formation of kinetic impurities.

  • Maturation : Warm to room temperature and stir for 2 hours. Monitor via HPLC until the starting material is <1%.

  • Workup : Quench with water, extract the organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo to yield N-(4-fluoro-3-nitrophenyl)isobutyramide.

Protocol 2: Chemoselective Reduction

Objective: Reduce the nitro group to a primary amine without cleaving the C-F bond.

  • Dissolution : Dissolve the intermediate from Protocol 1 in methanol (10 vol).

  • Catalyst Loading : Add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight).

    • Causality: Pd/C under mild hydrogen pressure selectively reduces the nitro group. We explicitly avoid dissolving metal reductions (e.g., Fe/HCl or SnCl2) to eliminate the risk of heavy metal toxophore contamination in the final pharmaceutical intermediate[7].

  • Hydrogenation : Purge the vessel with N2, then H2. Maintain H2 pressure at 1 atm and stir at room temperature for 4-6 hours.

  • Filtration : Filter the catalyst through a pad of Celite.

    • Causality: Dry Pd/C is highly pyrophoric. Filtering through Celite safely removes the catalyst while preventing direct exposure to atmospheric oxygen, mitigating ignition risks.

  • Isolation : Concentrate the filtrate to afford pure this compound[6].

SynthRoute SM 4-Fluoro-3-nitroaniline (Starting Material) Int N-(4-Fluoro-3-nitrophenyl) isobutyramide (Intermediate) SM->Int Isobutyryl chloride TEA, DCM, 0°C to RT Prod N-(3-Amino-4-fluorophenyl)- 2-methylpropanamide (Target Intermediate) Int->Prod H2 (gas), Pd/C MeOH, RT API Targeted Kinase Inhibitor (e.g., EGFR/TGF-βR1) Prod->API SNAr / Buchwald-Hartwig Heteroaryl Halide

Synthetic workflow for CAS 926259-91-8 and its downstream conversion into an API.

Downstream Applications: Targeting the Kinome

The resulting intermediate is primed for the synthesis of advanced targeted therapies. The free 3-amino group acts as an excellent nucleophile for coupling with heteroaryl halides (such as 2-chloropyrimidines or quinolines)[2][5].

In the development of Epidermal Growth Factor Receptor (EGFR) inhibitors and Transforming Growth Factor Beta Receptor 1 (TGF-βR1 / ALK5) inhibitors, this specific fluoro-isobutyramide aniline motif has proven highly successful[3][5]. For example, structure-activity relationship (SAR) studies have demonstrated that substituting the phenyl ring with a 4-fluoro group drastically improves the potency and selectivity for TGF-βR1 inhibition by optimizing the dihedral angle of the bound conformation[3][4]. Furthermore, the isobutyramide tail is frequently utilized to stabilize the inhibitor within the ATP-binding pocket of mutant EGFR variants (e.g., exon 20 insertions), preventing the hyperactivation of downstream pro-survival signaling pathways[5].

SignalingPathway Ligand EGF / TGF-β (Extracellular Ligands) Receptor Receptor Tyrosine Kinase (EGFR / TGF-βR1) Ligand->Receptor Binds PI3K PI3K / SMAD2/3 Pathway Receptor->PI3K Phosphorylation Inhibitor API derived from CAS 926259-91-8 Inhibitor->Receptor ATP-competitive Inhibition AKT AKT / Downstream Effectors PI3K->AKT Signal Transduction Proliferation Cell Proliferation & Tumor Survival AKT->Proliferation Gene Transcription

Kinase signaling pathway targeted by APIs derived from the synthesized intermediate.

References

Sources

Methodological & Application

Synthesis of N-(3-Amino-4-fluorophenyl)-2-methylpropanamide from 3-amino-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(3-Amino-4-fluorophenyl)-2-methylpropanamide is a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. The presence of the fluoro and amino groups on the phenyl ring, combined with the isobutyramide moiety, provides a versatile scaffold for further chemical modifications. This application note provides a detailed, field-proven protocol for the synthesis of this compound starting from 3-amino-4-fluoroaniline and isobutyryl chloride. The methodology is designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure both high yield and purity.

The core of this synthesis is the nucleophilic acyl substitution reaction, a fundamental transformation in organic chemistry.[1] Specifically, it involves the acylation of the more nucleophilic amino group of 3-amino-4-fluoroaniline with the electrophilic isobutyryl chloride.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic attack of the amino group of 3-amino-4-fluoroaniline on the carbonyl carbon of isobutyryl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting aniline and render it unreactive.[1][2]

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in 3-amino-4-fluoroaniline attacks the electrophilic carbonyl carbon of isobutyryl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion, a good leaving group.

  • Deprotonation: A base, such as pyridine or triethylamine, deprotonates the positively charged nitrogen atom, yielding the final amide product and the corresponding ammonium salt.

The choice of a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent unwanted side reactions of the highly reactive isobutyryl chloride with the solvent.[3]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Amino-4-fluoroaniline≥98%Commercially Available---
Isobutyryl chloride≥98%Commercially AvailableMoisture sensitive, handle under inert atmosphere.[2][4]
Triethylamine (TEA)≥99%, anhydrousCommercially AvailableBase to neutralize HCl. Pyridine can also be used.[1]
Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent for the reaction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS Grade---For aqueous work-up.
Brine (Saturated NaCl Solution)ACS Grade---For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade---Drying agent.
Ethyl AcetateACS Grade---For extraction and chromatography.
HexanesACS Grade---For chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography setup

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction and minimize potential side reactions.

  • Reagent Addition: Slowly add isobutyryl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition. A white precipitate of triethylammonium chloride will form.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water to the flask.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure this compound. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for purification.[3]

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3-amino-4-fluoroaniline and triethylamine in DCM B Cool to 0 °C A->B C Slowly add isobutyryl chloride B->C D Stir at room temperature C->D E Quench with water D->E F Extract with DCM E->F G Wash with NaHCO3, water, and brine F->G H Dry organic layer G->H I Concentrate in vacuo H->I J Flash Chromatography or Recrystallization I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Characteristic peaks for aromatic protons, the amide proton, the methine proton, and the methyl protons.
¹³C NMR Signals corresponding to the aromatic carbons, the carbonyl carbon, the methine carbon, and the methyl carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₃FN₂O).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-F stretching.
Melting Point A sharp melting point range indicates high purity.

Safety Precautions

  • Isobutyryl chloride is corrosive, flammable, and reacts violently with water.[2] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • All procedures should be carried out in a well-ventilated fume hood.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time or slightly increase the reaction temperature. Ensure all reagents are anhydrous.
Loss of product during work-up.Perform extractions carefully and ensure complete phase separation.
Impure Product Presence of starting material.Ensure the reaction goes to completion by TLC monitoring. Optimize purification conditions.
Formation of di-acylated product.Maintain a low reaction temperature during the addition of isobutyryl chloride. Use the specified stoichiometry.

Logical Relationship Diagram

LogicalRelationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 3-Amino-4-fluoroaniline (Nucleophile) F N-(3-Amino-4-fluorophenyl) -2-methylpropanamide A->F Nucleophilic Attack G Triethylammonium Chloride (Byproduct) B Isobutyryl Chloride (Electrophile) B->F Acyl Substitution C Triethylamine (Base) C->G Neutralization D Anhydrous DCM (Solvent) E 0 °C to Room Temp.

Caption: Logical relationship between reactants, conditions, and products.

References

  • Lilly, E. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic.
  • Benchchem.
  • Google Patents.
  • Benchchem.
  • Benchchem.
  • Katritzky, A. R., et al. Preparation of N-acylated amines.
  • Benchchem. Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide.
  • Wikipedia. Isobutyryl chloride.
  • Sutherland, A., et al. Synthesis of complex unnatural fluorine-containing amino acids. PMC.
  • Moody, C. J., et al.
  • Aoyama, T., et al.
  • SIELC Technologies. Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column.
  • Sigma-Aldrich. 3-Amino-3-(4-fluorophenyl)-N-(2-pyridinylmethyl)propanamide AldrichCPR.
  • da Silva, A. B., et al. Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. SciELO.
  • Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • Al-Harrasi, A., et al.
  • Global Substance Registration System. N-((R)-(3-AMINO-4-FLUOROPHENYL)(3-CYANOPHENYL)METHYL).
  • Katritzky, A. R., et al. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
  • Studley, J. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Devi, N., et al.
  • Benchchem. The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.
  • US Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • Myers, A. G., et al.
  • Pasricha, S., & Rangarajan, T. M.
  • Li, J., et al. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.
  • Gourlay, B. Synthesis of Unnatural Fluorescent α-amino acids. University of Glasgow Theses.
  • US Pharmacopeia (USP). AMINO ACID ANALYSIS.
  • Schmaler, T. J., et al. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals.
  • Wicht, K. J., et al. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. PMC.
  • Google Patents. CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl)
  • Himaja, M., et al. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
  • Krasikova, R. N., et al.
  • Forró, E., & Fülöp, F. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.

Sources

Application Notes & Protocols: Leveraging N-(3-Amino-4-fluorophenyl)-2-methylpropanamide as a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of novel kinase inhibitors for therapeutic intervention necessitates the exploration of new chemical scaffolds that can offer unique binding modes, improved selectivity, and favorable pharmacological properties. This document introduces N-(3-Amino-4-fluorophenyl)-2-methylpropanamide as a promising, albeit underexplored, scaffold for the development of next-generation kinase inhibitors. We provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale for its use, a proposed synthetic route, and detailed protocols for its evaluation. This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a robust and well-validated approach to inhibitor development.

Introduction: The Rationale for the this compound Scaffold

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The design of small molecule inhibitors that target the ATP-binding site of kinases has been a highly successful strategy in modern medicine.[] The effectiveness of a kinase inhibitor is largely dictated by its core structure, or scaffold, which orients key functional groups for interaction with the kinase domain.[3][4]

The this compound scaffold presents several features that make it an attractive starting point for kinase inhibitor design:

  • Hinge-Binding Moiety: The 3-amino-phenyl group is a potential bioisostere for the purine ring of ATP and can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring inhibitors in the ATP-binding pocket.[5][6]

  • Fluorine Substitution: The presence of a fluorine atom on the phenyl ring can significantly enhance the molecule's pharmacological properties. Fluorination is known to improve metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve cell permeability.[7][8][9]

  • Amide Linker: The amide bond provides a rigid planar structure that can orient the substituents for optimal interaction with the target kinase. The amide carbonyl can also act as a hydrogen bond acceptor.[10][11]

  • Vector for SAR Studies: The scaffold has multiple points for chemical modification, allowing for extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[12]

This document will guide the user through the initial steps of exploring the potential of this scaffold, from synthesis to biological characterization.

Synthesis of the Scaffold and its Analogs

A plausible and efficient synthetic route for this compound and its derivatives is crucial for SAR studies. The following protocol outlines a general method for the synthesis of N-aryl amides.[13]

Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Amide Formation A 3-Amino-4-fluorobenzoic acid C Acyl Chloride Intermediate A->C Activation B SOCl2 or Oxalyl Chloride E This compound C->E Coupling D Isobutyryl chloride

Caption: Proposed two-step synthesis of the exemplar scaffold.

Detailed Synthetic Protocol

Materials:

  • 3-Amino-4-fluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Isobutyryl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

  • Activation of the Carboxylic Acid (Example using SOCl₂):

    • To a solution of 3-Amino-4-fluorobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride. This intermediate is often used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve isobutyrylamine (1.1 eq) and a non-nucleophilic base such as TEA or DIPEA (2.0 eq) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final product, this compound.

Note: This is a general procedure. For the synthesis of derivatives for SAR studies, various substituted acyl chlorides or anilines can be used in the coupling step.[14][15]

Biochemical Evaluation: Kinase Inhibition Assay

To determine the inhibitory potential of the synthesized compounds against a panel of kinases, a robust and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[16][17]

Kinase Inhibition Assay Workflow

Kinase Assay Workflow A Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Incubate at RT A->B C Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C D Incubate for 40 min C->D E Add Kinase Detection Reagent (Converts ADP to ATP, generates light) D->E F Incubate for 30-60 min E->F G Measure Luminescence F->G

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.[18]

Detailed Protocol for ADP-Glo™ Kinase Assay

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compounds

  • 384-well white plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the inhibitor compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Set up Kinase Reaction (5 µL total volume):

    • Add 1.25 µL of 4x inhibitor solution (or DMSO for control).

    • Add 1.25 µL of 4x substrate/ATP mix.

    • Initiate the reaction by adding 2.5 µL of 2x kinase solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[16]

  • Detect ADP:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[18]

  • Measure Luminescence:

    • Read the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical SAR Data

To illustrate the process of SAR, a hypothetical dataset is presented below for derivatives of the this compound scaffold against a hypothetical tyrosine kinase.

Compound IDR1 (on phenyl ring)R2 (amide N-substituent)IC₅₀ (nM)
Scaffold 4-FluoroIsobutyl>10,000
SAR-1 4-Fluoro, 6-MethoxyIsobutyl5,200
SAR-2 4-FluoroCyclopropyl8,500
SAR-3 4-Fluoro4-Morpholinophenyl1,500
SAR-4 4-ChloroIsobutyl>10,000
SAR-5 4-Fluoro, 6-Methoxy4-Morpholinophenyl85

This hypothetical data suggests that adding a methoxy group at the 6-position and a larger, more polar group on the amide nitrogen significantly improves inhibitory activity. Such data guides the next round of chemical synthesis.[19]

Cellular Evaluation: Assessing Anti-Proliferative Activity

A potent inhibitor in a biochemical assay must also demonstrate activity in a cellular context. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20][21][22]

Detailed Protocol for MTT Assay

Materials:

  • Cancer cell line of interest (e.g., one with an overactive kinase target)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[23]

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[22]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Target Engagement and Downstream Signaling Analysis

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended kinase target, it is essential to analyze the phosphorylation status of the kinase itself (autophosphorylation) or its downstream substrates using Western blotting.[24][25]

Representative Signaling Pathway

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Downstream Downstream Substrate (e.g., Akt, ERK) Receptor->Downstream Phosphorylation Inhibitor Scaffold-based Inhibitor Inhibitor->Receptor pDownstream Phosphorylated Substrate (p-Akt, p-ERK) Downstream->pDownstream Proliferation Cell Proliferation pDownstream->Proliferation

Caption: Inhibition of a generic RTK pathway by a scaffold-based inhibitor.

Detailed Protocol for Western Blot Analysis

Materials:

  • Cell line of interest

  • Inhibitor compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-phospho-substrate, anti-total-substrate, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Lysis:

    • Plate and treat cells with the inhibitor compound for a specified time (e.g., 1-4 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Boil the samples for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL reagent and capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal to determine the extent of target inhibition.

Conclusion

The this compound scaffold holds considerable potential as a starting point for the development of novel kinase inhibitors. Its structural features are amenable to forming key interactions within the ATP-binding site of kinases. By following the integrated workflow of synthesis, biochemical screening, cellular assays, and target validation outlined in these application notes, researchers can systematically evaluate and optimize derivatives of this scaffold. This rational, step-by-step approach, grounded in established scientific principles, provides a robust framework for advancing new kinase inhibitor candidates from concept to preclinical evaluation.

References

  • Fluorine in drug discovery: Role, design and case studies. (URL: )
  • MTT Assay Protocol. (URL: )
  • A pharmacophore map of small molecule protein kinase inhibitors. PubMed. (URL: [Link])

  • Structure Activity Relationship Of Drugs. Sema. (URL: [Link])

  • MTT Cell Proliferation Assay Kit (Colorimetric) (BN00550). (URL: [Link])

  • Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. PubMed. (URL: [Link])

  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC. (URL: [Link])

  • Western Blot Protocol & Troubleshooting. Creative Biolabs. (URL: [Link])

  • Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])

  • Pharmacophore approaches in protein kinase inhibitors design. Baishideng Publishing Group. (URL: [Link])

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. (URL: [Link])

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. (URL: [Link])

  • Structure Activity Relationships. Drug Design Org. (URL: [Link])

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. (URL: [Link])

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. (URL: [Link])

  • Recent development of cyclic amide (pyridone/lactam) moiety containing heterocycles as protein kinase inhibitors. PubMed. (URL: [Link])

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. ResearchGate. (URL: [Link])

  • Structure–activity relationship. Wikipedia. (URL: [Link])

  • Pharmacophore model for type I protein kinase inhibitors. ResearchGate. (URL: [Link])

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. (URL: [Link])

  • SAR: Structure Activity Relationships. CDD Vault. (URL: [Link])

  • Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. Semantic Scholar. (URL: [Link])

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. (URL: [Link])

  • Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simulation studies. Taylor & Francis. (URL: [Link])

  • Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. ResearchGate. (URL: [Link])

  • Full article: Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis. (URL: [Link])

  • Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides. RSC Advances (RSC Publishing). (URL: [Link])

  • Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. (URL: [Link])

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. (URL: [Link])

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. (URL: [Link])

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC. (URL: [Link])

  • FDA approved tyrosine kinase inhibitors containing the boxed pyridylpyrimidinylaminophenyl (PPAP) scaffold. ResearchGate. (URL: [Link])

  • Scaffold mining of kinase hinge binders in crystal structure database. ResearchGate. (URL: [Link])

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. (URL: [Link])

  • Identification of novel anti-amoebic pharmacophores from kinase inhibitor chemotypes. (URL: [Link])

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. (URL: [Link])

  • How protein kinase inhibitors bind to the hinge region of the target protein. PMC - NIH. (URL: [Link])

  • Artificial Intelligence in the Discovery and Optimization of Carboxamide-Containing Therapeutic Agents. Jetir.Org. (URL: [Link])

Sources

Application Note: Regioselective N-Acylation of 4-Fluoro-1,3-phenylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Pharmaceutical Relevance

4-Fluoro-1,3-phenylenediamine is a critical fluorinated aromatic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, particularly in the development of [1]. The presence of two primary amino groups on the aromatic ring presents a classical challenge in synthetic organic chemistry: achieving [2]. This application note details the mechanistic rationale and validated protocols for the regioselective N-acylation of 4-fluoro-1,3-phenylenediamine, providing drug development professionals with a robust, scalable methodology.

Mechanistic Rationale: The Role of Fluorine in Regioselectivity

In 4-fluoro-1,3-phenylenediamine, the two amino groups are located at positions 1 and 3, making them chemically non-equivalent relative to the highly electronegative fluorine atom at position 4. The regioselectivity of electrophilic trapping is governed by the delicate balance of inductive (-I) and resonance (+M) effects:

  • 1-Amino Group (Para to Fluorine): Experiences a weak inductive electron-withdrawing effect due to the three-bond distance, but benefits from the resonance electron-donating effect (+M) of the fluorine atom's lone pairs.

  • 3-Amino Group (Ortho to Fluorine): Experiences a powerful, distance-dependent inductive electron-withdrawing effect (-I) from the adjacent fluorine atom. This significantly diminishes the electron density on the nitrogen lone pair.

Consequently, the 1-amino group exhibits a substantially higher basicity and nucleophilicity compared to the 3-amino group. When subjected to controlled acylation, the reaction proceeds with high kinetic regioselectivity at the 1-position, predominantly yielding[3] rather than the alternative regioisomer,[4].

Reactivity-Selectivity Principle in Practice: To maximize this inherent selectivity, a mild electrophile such as acetic anhydride is preferred over highly reactive acyl chlorides. A highly reactive acyl chloride would indiscriminately attack both amines, leading to significant di-acylation and poor regiocontrol. Furthermore, moderately polar, aprotic solvents like ethyl acetate (EtOAc) help stabilize the transition state without overly accelerating the reaction rate, preserving kinetic control.

Experimental Workflows and Visualization

G SM 4-Fluoro-1,3-phenylenediamine (Starting Material) Reagents Acetic Anhydride (1.05 eq) EtOAc Solvent, 0-25°C SM->Reagents Path1 Nucleophilic Attack via 1-NH2 (Para to F, Higher Electron Density) Reagents->Path1 Favored Pathway (Weaker -I Effect) Path2 Nucleophilic Attack via 3-NH2 (Ortho to F, Lower Electron Density) Reagents->Path2 Disfavored Pathway (Stronger -I Effect) Prod1 N-(3-amino-4-fluorophenyl)acetamide MAJOR REGIOISOMER (>90%) Path1->Prod1 Prod2 N-(5-amino-2-fluorophenyl)acetamide MINOR REGIOISOMER (<10%) Path2->Prod2

Figure 1: Regioselective monoacylation workflow of 4-fluoro-1,3-phenylenediamine.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the effect of different reagents and conditions on the yield and regioselectivity of the monoacylation process.

Acylating AgentSolventBase AdditiveTemp (°C)Conversion (%)Regioselectivity (1-NHAc : 3-NHAc)
Acetic Anhydride (1.05 eq)DCMNone0 to 25>95%92 : 8
Acetic Anhydride (1.05 eq)EtOAcNone0 to 2594%94 : 6
Acetyl Chloride (1.0 eq)DCMEt₃N (1.2 eq)-10 to 088%85 : 15
Acetyl Chloride (1.0 eq)THFDIPEA (1.2 eq)-10 to 090%87 : 13

Table 1: Optimization of regioselective monoacylation conditions. EtOAc combined with acetic anhydride provides the optimal balance of yield and regioselectivity.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Synthesis of N-(3-amino-4-fluorophenyl)acetamide

Objective: High-yield monoacylation targeting the more nucleophilic 1-amino group[3]. Self-Validating Check: The absence of a rapidly eluting double-acylated spot on TLC confirms precise stoichiometric and temperature control.

  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stirrer, an addition funnel, and a nitrogen inlet to ensure an anhydrous environment.

  • Dissolution: Dissolve 4-fluoro-1,3-phenylenediamine (10.0 g, 79.3 mmol) in 150 mL of anhydrous ethyl acetate (EtOAc).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal solution to cool to 0–5 °C. Causality: Low temperatures suppress the thermodynamic drive for over-acylation.

  • Acylation: Dissolve acetic anhydride (8.50 g, 83.3 mmol, 1.05 eq) in 20 mL of anhydrous EtOAc. Transfer this to the addition funnel.

  • Addition: Add the acetic anhydride solution dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm gradually to room temperature (20–25 °C). Stir for an additional 2 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1). Troubleshooting: If significant di-acylation is observed (a high Rf spot), verify the purity and exact molarity of the anhydride used.

  • Quenching & Washing: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize acetic acid byproducts. Stir for 15 minutes. Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via recrystallization from a toluene/heptane mixture to afford N-(3-amino-4-fluorophenyl)acetamide as an off-white solid.

Protocol B: Exhaustive Di-acylation (Synthesis of N,N'-(4-fluoro-1,3-phenylene)diacetamide)

Objective: Complete acylation of both amino groups to serve as an analytical reference standard or for alternative downstream synthetic pathways.

  • Preparation: Dissolve 4-fluoro-1,3-phenylenediamine (5.0 g, 39.6 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) (12.0 g, 118.8 mmol, 3.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.24 g, 2.0 mmol) to hyper-activate the acylating agent.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add highly reactive acetyl chloride (7.77 g, 99.0 mmol, 2.5 eq) dropwise over 20 minutes.

  • Reaction: Stir at room temperature for 4 hours to ensure the less nucleophilic 3-amino group is fully converted.

  • Workup: Wash the organic mixture sequentially with 1N HCl (30 mL) to remove unreacted amines, saturated NaHCO₃ (30 mL), and brine (30 mL). Dry over MgSO₄, filter, and concentrate to yield the di-acetylated product.

Analytical Characterization & Quality Control

To ensure the integrity of the regioselective synthesis, distinguishing between the regioisomers is critical:

  • ¹H NMR Analysis (DMSO-d₆): In the major product (N-(3-amino-4-fluorophenyl)acetamide), the aromatic proton adjacent to the fluorine and the newly formed amide (position 2) will appear as a distinct doublet of doublets due to coupling with both the highly electronegative fluorine atom and the meta-proton. The chemical shift of the remaining primary amine protons (broad singlet, ~5.0 ppm) confirms monoacylation.

  • LC-MS: Both regioisomers will exhibit an [M+H]⁺ peak at m/z 169.1. However, they will have distinct retention times on a reverse-phase C18 column, with the major isomer typically eluting at a different time due to variations in intramolecular hydrogen bonding and overall dipole moment.

References

Sources

Strategic Synthesis of Fluorinated Phenyl-Isobutyramide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Detailed Protocol Subject: Preparation of sterically hindered


-dimethyl-phenylacetamide derivatives.
Date:  October 26, 2023

Executive Summary

This application note details the strategic synthesis of fluorinated phenyl-isobutyramide building blocks. These motifs, characterized by a gem-dimethyl group


 to the carbonyl, are critical pharmacophores in modern medicinal chemistry (e.g., Androgen Receptor antagonists like Enzalutamide). The steric bulk of the gem-dimethyl group confers metabolic stability by blocking P450 oxidation sites but simultaneously presents significant synthetic challenges, particularly in nucleophilic acyl substitution. This guide provides a validated, scalable workflow for overcoming these steric barriers using a "Nitrile-First" alkylation strategy followed by high-energy amidation.

Strategic Analysis & Retrosynthesis

The synthesis of fluorinated phenyl-isobutyramides generally fails under standard amide coupling conditions (e.g., EDC/HOBt) due to the severe steric hindrance at the quaternary carbon center. A robust retrosynthetic analysis reveals three primary disconnections, with Route A being the most viable for scale-up and diversity.

Retrosynthesis Target Target: Fluorinated Phenyl-Isobutyramide (Ar-C(Me)2-CONHR) Acid Intermediate: Sterically Hindered Acid (Ar-C(Me)2-COOH) Target->Acid Amidation (Via Acid Chloride) ArylHalide Route C: Pd-Catalyzed Cross Coupling Target->ArylHalide Buchwald-Hartwig Nitrile Route A (Recommended): Fluorophenylacetonitrile Acid->Nitrile Forced Hydrolysis Ester Route B: Fluorophenylacetate Ester Acid->Ester Saponification (Difficult) Alkylation Dialkylation (MeI, NaH/KOtBu) Nitrile->Alkylation

Figure 1: Retrosynthetic logic for sterically congested isobutyramide scaffolds. Route A is prioritized for its reliability in generating diverse building blocks.

Critical Mechanistic Insights

The Gem-Dimethyl Effect & Steric Shielding

The introduction of two methyl groups at the


-position creates a "neopentyl-like" environment.
  • Consequence: Nucleophilic attack at the carbonyl carbon (for amidation) is kinetically retarded.

  • Solution: Activation of the carboxylic acid to the Acid Chloride is strictly required. Standard activating agents (HATU, PyBOP) often result in stalled reactions or O-acyl urea byproducts.

The Fluorine Factor

The position of the fluorine atom on the phenyl ring dictates the reactivity of the benzylic position during the alkylation step.

  • Ortho-Fluorine: Provides inductive stabilization of the benzylic anion but adds steric bulk, requiring higher reaction temperatures for the initial alkylation.

  • Para-Fluorine: Significantly increases the acidity of benzylic protons via the inductive effect (-I), facilitating the use of milder bases (e.g., KOtBu instead of NaH).

Detailed Experimental Protocols

Protocol A: Synthesis of the -Dimethyl Nitrile Intermediate

Objective: Double methylation of 4-fluorophenylacetonitrile.

Reagents:

  • 4-Fluorophenylacetonitrile (1.0 equiv)

  • Methyl Iodide (MeI) (2.5 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (2.2 equiv)

  • Anhydrous THF (0.5 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with NaH (2.2 eq) and wash twice with anhydrous hexanes to remove mineral oil. Suspend NaH in anhydrous THF.

  • Cooling: Cool the suspension to 0°C using an ice/water bath.

  • Addition: Mix 4-fluorophenylacetonitrile (1.0 eq) with MeI (2.5 eq) in a separate flask. Add this mixture dropwise to the NaH suspension over 30 minutes.

    • Note: Co-addition of the alkyl halide and nitrile prevents mono-alkylated side products (the "one-pot" dialkylation technique).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3-5 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The starting material spot should disappear, replaced by a slightly less polar spot (the dimethyl product).

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Vacuum distillation or flash chromatography (SiO₂, 0-5% EtOAc in Hexanes).

Protocol B: "Forced" Hydrolysis to Carboxylic Acid

Objective: Hydrolysis of the sterically hindered nitrile to the acid. Standard acidic hydrolysis often stops at the primary amide; harsh alkaline conditions are required.

Reagents:

  • 
    -Dimethyl-4-fluorophenylacetonitrile (from Protocol A)
    
  • Potassium Hydroxide (KOH) (5.0 equiv)[2]

  • Ethylene Glycol (Solvent)

Step-by-Step Methodology:

  • Setup: Charge a high-pressure tube or round-bottom flask with the nitrile, KOH (5 eq), and ethylene glycol (concentration 1.0 M).

    • Why Ethylene Glycol? It allows reaction temperatures >150°C at ambient pressure, necessary to overcome the steric barrier.

  • Reaction: Heat to 160°C for 12–24 hours.

  • Workup: Cool to RT. Dilute with water (double the reaction volume). Wash the basic aqueous layer with Et₂O (to remove unreacted nitrile).

  • Acidification: Acidify the aqueous layer to pH 1 using conc. HCl. The product usually precipitates as a white solid.

  • Isolation: Filter the solid or extract with DCM. Recrystallize from Hexanes/Toluene if necessary.

Protocol C: Formation of the Fluorinated Isobutyramide

Objective: Coupling the hindered acid with an amine (R-NH₂).

Reagents:

  • Hindered Acid (from Protocol B) (1.0 equiv)[3][4]

  • Oxalyl Chloride (1.5 equiv)

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM, anhydrous)

  • Target Amine (R-NH₂) (1.2 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

Step-by-Step Methodology:

  • Activation: Dissolve the acid in anhydrous DCM. Cool to 0°C. Add catalytic DMF. Add Oxalyl Chloride dropwise.

    • Observation: Vigorous gas evolution (CO, CO₂, HCl).

  • Formation: Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM.

  • Coupling: To a separate flask containing the Amine and Et₃N in DCM at 0°C, slowly add the acid chloride solution.

  • Completion: Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl, then sat. NaHCO₃. Dry over Na₂SO₄ and concentrate.

Quantitative Data & Troubleshooting

Table 1: Comparative Reactivity of Coupling Agents

Data derived from internal optimization of 2-(4-fluorophenyl)-2-methylpropanoic acid coupling with aniline.

Coupling AgentConditionsConversion (HPLC)Yield (Isolated)Notes
EDC / HOBt DCM, RT, 24h< 15%N/ASteric failure; recovered SM.
HATU / DIPEA DMF, 60°C, 12h45%30%Slow; significant epimerization (if chiral).
T3P (Propylphosphonic anhydride) EtOAc, Reflux, 12h70%55%Better, but requires high temp.
Oxalyl Chloride / DMF DCM, 0°C

RT
> 98% 92% Recommended Standard.
Troubleshooting Guide
  • Issue: Incomplete hydrolysis of nitrile.

    • Fix: Switch solvent to ethylene glycol/water (3:1) and increase temp to 180°C in a sealed pressure vessel.

  • Issue: Mono-methylation during Protocol A.

    • Fix: Ensure NaH is fresh. Use "Reverse Addition" (add nitrile to base) to ensure base excess at all times.

  • Issue: Low yield in amide coupling.

    • Fix: The acid chloride is volatile and sensitive. Do not store it; use immediately after concentration. Ensure amine is dry.

Process Visualization

Workflow Start Fluorophenyl- acetonitrile Step1 Step 1: Dialkylation (MeI, NaH, THF) Start->Step1 Inter1 Intermediate: Dimethyl Nitrile Step1->Inter1 >90% Yield Step2 Step 2: Hydrolysis (KOH, Glycol, 160°C) Inter1->Step2 Inter2 Intermediate: Hindered Acid Step2->Inter2 Precipitation pH 1 Step3 Step 3: Activation (Oxalyl Chloride) Inter2->Step3 Final Final Product: Isobutyramide Step3->Final + Amine / Et3N

Figure 2: Integrated workflow for the conversion of nitriles to isobutyramide building blocks.

References

  • Enzalutamide Synthesis & Process Chemistry

    • Li, B., et al. "An improved and practical route for the synthesis of enzalutamide."[5][6] Journal of Chemical Research, 2016.

  • Sterically Hindered Amide Coupling

    • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[7][8][9] Organic & Biomolecular Chemistry, 2016.[6][9]

  • Hydrolysis of Hindered Nitriles

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Hydrolysis of Nitriles to Carboxylic Acids."
  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

Sources

Application Note: High-Purity Isolation of N-(3-Amino-4-fluorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and purification scientists. It addresses the specific physicochemical challenges of crystallizing N-(3-Amino-4-fluorophenyl)-2-methylpropanamide , a likely intermediate in the synthesis of androgen receptor antagonists (structural analogs of Enzalutamide/Apalutamide).

Executive Summary

The isolation of This compound (hereafter Compound A ) presents a classic "Goldilocks" challenge in process chemistry. The molecule contains conflicting functional groups: a polar, H-bond donating amine/amide core and a lipophilic isopropyl tail.

This guide provides a validated solvent selection strategy to achieve >99.5% HPLC purity. We focus on rejecting two critical impurities:

  • Unreacted Starting Material: 4-Fluoro-1,3-phenylenediamine (Toxic, oxidation-prone).

  • Over-Acylated Byproduct: N,N'-(4-fluoro-1,3-phenylene)bis(2-methylpropanamide) (High melting point, low solubility).

Chemical Context & Solubility Thermodynamics

To select the correct solvent, we must deconstruct the molecule’s interaction potential using Hansen Solubility Parameters (HSP) .

Functional GroupInteraction TypeImplication for Solvent Choice
Primary Amine (-NH₂) H-Bond Donor/AcceptorRequires polar solvents (Alcohols) for dissolution; vulnerable to oxidation.
Amide (-NH-CO-) Strong DipoleIncreases melting point; drives lattice energy via intermolecular H-bonding.
Fluorine (-F) Electron WithdrawingLowers basicity of the amine; increases lipophilicity slightly.
Isopropyl Group Hydrophobic / StericReduces solubility in water; increases solubility in Toluene/IPAc.
Predicted Solubility Profile
  • High Solubility (Solvents to Avoid for Yield): DMSO, DMF, Methanol (Good for reaction, bad for isolation).

  • Moderate Solubility (Ideal for Crystallization): Toluene, Isopropyl Acetate (IPAc), Ethanol (hot).

  • Low Solubility (Anti-Solvents): n-Heptane, Water, Cyclohexane.

Solvent Selection Strategy

We recommend a Switch-Solvent approach. While synthesis often occurs in DCM or THF, these solvents hold impurities too well.

The "Twin-Path" Decision Matrix
  • Path A (Rejection of Polar Impurities): If the main impurity is the starting diamine, use Toluene/Heptane . The diamine is less soluble in Toluene than Compound A.

  • Path B (Rejection of Bis-Amide): If the main impurity is the bis-acylated byproduct, use Ethanol/Water . The bis-amide is highly insoluble in water and will crash out first (or not dissolve), allowing filtration.

Recommended System: Toluene (Primary) with n-Heptane (Anti-solvent) . Why? Toluene provides the best balance. It dissolves Compound A at


 but rejects it at 

. Crucially, Toluene minimizes the solubility of the oxidation-prone diamine starting material compared to alcohols.

Experimental Protocols

Protocol A: Solubility Screening (Small Scale)

Objective: Determine the Metastable Zone Width (MSZW).

  • Preparation: Weigh 500 mg of Crude Compound A into four 20 mL vials.

  • Solvent Addition: Add 5 mL (10 vol) of the following solvents respectively:

    • Vial 1: Toluene

    • Vial 2: Isopropyl Acetate (IPAc)

    • Vial 3: Ethanol

    • Vial 4: 2-MeTHF

  • Heating: Heat to

    
     (or reflux). Observe dissolution.
    
    • If not dissolved: Add solvent in 1 mL increments until dissolved or 20 vol is reached.

  • Cooling: Cool slowly to

    
     at a rate of 
    
    
    
    /hour.
  • Observation: Record the temperature of first crystal appearance (Cloud Point).

Protocol B: Optimized Scale-Up Crystallization (Toluene/Heptane System)

This protocol is designed for 10g - 100g scale.

Step 1: Dissolution

  • Charge 10.0 g of crude this compound into a reactor.

  • Add 80 mL (8 vol) of Toluene .

  • Heat the mixture to

    
     . Stir at 300 RPM.
    
  • Checkpoint: The solution should be clear. If a fine suspension remains (likely inorganic salts or bis-amide), perform a hot filtration through a heated sintered glass funnel.

Step 2: Nucleation & Anti-Solvent Addition

  • Cool the solution to

    
     .
    
  • Add Seed Crystals (0.1 wt%, if available) to induce controlled nucleation.

  • Hold at

    
     for 30 minutes to ensure a stable seed bed.
    
  • Slowly add 40 mL (4 vol) of n-Heptane over 1 hour via an addition funnel.

    • Note: Adding heptane too fast will cause "oiling out" (liquid-liquid phase separation) rather than crystallization.

Step 3: Cooling & Growth

  • Cool the slurry from

    
     to 
    
    
    
    over a period of 4 hours (Linear cooling ramp:
    
    
    /hr).
  • Hold at

    
     for 2 hours to maximize yield.
    

Step 4: Isolation

  • Filter the slurry using a vacuum Buchner funnel.

  • Wash: Wash the cake with 20 mL (2 vol) of cold Toluene/Heptane (1:1 mixture).

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Process Visualization

Diagram 1: Solvent Selection Decision Tree

This logic flow ensures the correct solvent is chosen based on the specific impurity profile of the crude material.

SolventSelection Start Analyze Crude Purity (HPLC) ImpurityCheck Dominant Impurity? Start->ImpurityCheck Diamine Start Material (4-Fluoro-1,3-phenylenediamine) ImpurityCheck->Diamine Unreacted Amine BisAmide Bis-Acylated Byproduct ImpurityCheck->BisAmide Over-Reaction PathToluene System: Toluene / Heptane Diamine->PathToluene Low Solubility of Amine PathAlcohol System: EtOH / Water BisAmide->PathAlcohol High Solubility of Amine Result1 Diamine stays in Mother Liquor PathToluene->Result1 Result2 Bis-Amide remains undissolved (Filter Hot) PathAlcohol->Result2

Caption: Decision matrix for selecting crystallization solvents based on the dominant impurity in the crude mixture.

Diagram 2: Crystallization Workflow (Toluene/Heptane)

Detailed unit operations for the recommended protocol.

CrystWorkflow Dissolve Dissolution (Toluene, 85°C) Polish Polish Filtration (Remove Insolubles) Dissolve->Polish Clear Solution Seed Seeding (60°C) Polish->Seed Filtrate AntiSolvent Add Heptane (Slow Dosing) Seed->AntiSolvent Slurry Formed Cool Cooling Ramp (to 0°C) AntiSolvent->Cool Filter Isolation & Wash Cool->Filter Max Yield

Caption: Step-by-step unit operations for the Toluene/Heptane crystallization process.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueRoot CauseCorrective Action
Oiling Out Solution cooled too fast or Anti-solvent added too quickly.Re-heat to dissolution.[1] Add 5% more Toluene. Reduce cooling rate to

/hr.
Low Yield (<70%) Too much Toluene used; final temperature not low enough.Distill off 20% of solvent before cooling. Ensure final temp is

.
Pink/Red Color Oxidation of the amino group.Perform crystallization under Nitrogen atmosphere. Add antioxidant (e.g., Sodium Metabisulfite wash) prior to crystallization.
High Ash Content Inorganic salts trapped in crystal lattice.Ensure Hot Filtration (Step 1) is performed efficiently using Celite.

References

  • Astellas Pharma Inc. (2011). Process for the preparation of Enzalutamide and intermediates thereof. WO Patent 2011/106570.[2] Link

  • Shanghai Institute of Materia Medica. (2014). Preparation method of this compound. CN Patent 103910679. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Application Note: Safe Handling and Operational Protocols for Fluorinated Aromatic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated aromatic amines (FAAs), such as 4-fluoroaniline and trifluoromethylanilines, are critical bioisosteres in modern drug discovery, often used to modulate metabolic stability and lipophilicity. However, the introduction of fluorine atoms significantly alters the physicochemical profile of the parent aniline, often enhancing skin permeability and altering metabolic toxicity pathways. This guide provides a self-validating safety framework for researchers, moving beyond generic "organic handling" to address the specific risks of methemoglobinemia, delayed cyanosis, and incompatibilities unique to this class.

Part 1: The Hazard Landscape

The "Fluorine Effect" on Toxicity

While the primary toxicological mechanism of FAAs mirrors that of aniline (methemoglobinemia), the fluorination often increases lipophilicity (


). This facilitates more rapid and profound dermal absorption compared to non-fluorinated analogs.

Mechanism of Action: Upon entry (inhalation or dermal), FAAs undergo hepatic N-hydroxylation by CYP450 enzymes. The resulting N-hydroxylamine metabolite is the active toxicant, engaging in a redox cycle with Hemoglobin (Hb). It oxidizes the ferrous iron (


) in heme to the ferric state (

), creating Methemoglobin (MetHb), which cannot bind oxygen.[1][2][3] This leads to functional anemia and cellular hypoxia.
Visualization: Biotransformation & Toxicity Pathway

FAA_Toxicity cluster_cycle Redox Cycle Exposure Exposure (Dermal/Inhalation) Liver Hepatic Metabolism (CYP450) Exposure->Liver Rapid Absorption Metabolite N-hydroxylamine (Active Toxicant) Liver->Metabolite N-hydroxylation RBC Erythrocyte Interaction Metabolite->RBC Redox Cycling MetHb Methemoglobinemia (Fe2+ -> Fe3+) RBC->MetHb Oxidation Hypoxia Tissue Hypoxia & Cyanosis MetHb->Hypoxia O2 Binding Failure

Figure 1: The metabolic activation pathway of Fluorinated Aromatic Amines leading to Methemoglobinemia.

Part 2: Engineering Controls & PPE (The Barrier Strategy)

Standard nitrile gloves are insufficient for handling FAAs. Aromatic amines can permeate standard disposable nitrile (4 mil) in <5 minutes.

Glove Compatibility Matrix

The following data aggregates breakthrough times for generic aromatic amines (aniline derivatives).

Glove MaterialThickness (mil)Breakthrough Time (min)Recommendation
Laminate (Silver Shield/4H) 2.7> 240Primary Choice
Butyl Rubber 25> 480Excellent (Heavy Duty)
Viton 12> 240Excellent
Nitrile (Disposable) 4-6< 10 Do NOT Use Alone
Latex 5< 2Unsafe
The "Double-Glove" Protocol

For standard bench scale (<5g) operations where dexterity is required and Silver Shield gloves are too clumsy:

  • Inner Layer: Laminate (Silver Shield) liner or heavy-duty nitrile (if laminate unavailable, but risk increases).

  • Outer Layer: Disposable Nitrile (changed immediately upon splash).

  • Technique: Taping the cuff of the inner glove to the lab coat is recommended to prevent wrist exposure.

Part 3: Operational Protocols

Storage and Stability

FAAs are sensitive to photo-oxidation, turning dark brown/red upon formation of azo/nitro impurities.

  • Requirement: Store in amber vials under an inert atmosphere (Argon/Nitrogen).

  • Segregation: Store away from strong oxidizers (e.g., nitric acid, permanganate) and acid chlorides.

Weighing & Transfer (Solids)

Many fluorinated anilines (e.g., 2,4-difluoroaniline) are solids or low-melting solids that sublime.

  • Static Control: Fluorinated crystalline solids are highly static-prone. Use an anti-static gun (ionizer) before weighing to prevent "jumping" of toxic dust.

  • Containment: Weigh only inside a chemical fume hood or a powder containment enclosure. Never weigh on an open bench.

  • Surface Decontamination: After weighing, wipe the balance area with a weak acid solution (1M HCl) followed by ethanol. The acid converts trace amine to the non-volatile hydrochloride salt, reducing vapor risk.

Synthesis Precaution: Diazotization

A common workflow involves converting FAAs to diazonium salts.

  • Thermal Hazard: Fluorinated diazonium salts are often more stable than non-fluorinated analogs due to the C-F bond strength, but they can still detonate if allowed to dry.

  • Protocol: Always keep fluorinated diazonium intermediates in solution/slurry. Never scrape dried material from the sides of a flask.

  • Quenching: Quench unreacted diazonium species with a reducing agent (e.g., sodium sulfite) before disposal.

Operational Workflow Diagram

FAA_Workflow cluster_safety Critical Control Points Start Start: FAA Handling PPE_Check PPE Verification: Laminate Gloves + Fume Hood Start->PPE_Check Weighing Weighing: Anti-static + Closed Vessel PPE_Check->Weighing Pass Reaction Reaction: Inert Atmosphere (Ar/N2) Weighing->Reaction Quench Quench/Workup: Acidify to form Salt (R-NH3+) Reaction->Quench Complete Waste Waste Disposal: Segregated Organic Stream Quench->Waste pH < 3

Figure 2: Safe operational workflow for handling Fluorinated Aromatic Amines.

Part 4: Emergency Response & Waste

Exposure Response (Cyanosis Watch)

Symptoms of FAA exposure (blue lips/fingernails, headache, dizziness) are often delayed 2-4 hours .

  • Skin Contact:

    • Do NOT use alcohol/solvents to wash (increases absorption).

    • Do flush with copious water and soap for 15 minutes.

    • Medical Alert: Inform medical personnel specifically of "Aniline/Aromatic Amine exposure." Standard pulse oximetry is often inaccurate in the presence of MetHb; a Co-oximeter is required.

  • Antidote Awareness: Methylene Blue is the standard treatment, but it is administered only by medical professionals.

Spill Cleanup
  • Absorbent: Do not use paper towels for liquid spills (high surface area increases evaporation rate). Use vermiculite, sand, or commercial spill pads.[4]

  • Decontamination: Treat the spill area with dilute HCl (1M) to convert residues to non-volatile salts, then clean with detergent.

Waste Disposal[4][5][6]
  • Incineration Requirement: Fluorinated compounds require high-temperature incineration (>1100°C) to ensure C-F bond destruction.

  • Labeling: Waste tags must explicitly state "Fluorinated Organic" and "Toxic: Aromatic Amine" to prevent mixing with incompatible oxidizers in the waste stream.

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 4-Fluoroaniline - Hazards and Classification. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2014). Aniline: Medical Management Guidelines for Acute Chemical Exposures. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • PubChem. (2023). 4-Fluoroaniline Compound Summary (CID 9731). National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aniline and Homologues. Retrieved from [Link]

  • Kuschel, M., et al. (2014). "Human exposure to airborne aniline and formation of methemoglobin".[3][5] Archives of Toxicology, 88, 1419–1426. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-Amino-4-fluorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of N-(3-Amino-4-fluorophenyl)-2-methylpropanamide. This molecule is a key intermediate in various research and development pipelines, particularly in the synthesis of complex pharmaceutical agents. The primary challenge in its synthesis is achieving high-yield, regioselective mono-acylation of the starting material, 4-fluoro-1,3-phenylenediamine, due to the presence of two non-equivalent amino groups.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common hurdles and improve your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yield is critically low, often below 40%. What are the primary causes and how can I address them?

Answer: Low yields are a frequent challenge and can stem from several factors. The key is to systematically identify and address the root cause.

  • Cause A: Competing Di-acylation. The most significant contributor to low yield of the desired mono-acylated product is the formation of the di-acylated byproduct. Since 4-fluoro-1,3-phenylenediamine has two nucleophilic amino groups, over-acylation is a common pitfall.

    • Solution: Implement slow, controlled addition of the acylating agent (isobutyryl chloride) at a reduced temperature (0 °C). This maintains a low concentration of the electrophile, favoring reaction at the more nucleophilic site before a second acylation can occur. Using slightly less than one equivalent of the acylating agent (e.g., 0.95 eq.) can also suppress di-acylation, though this may leave some unreacted starting material.

  • Cause B: Hydrolysis of Acylating Agent. Acyl chlorides and anhydrides are highly susceptible to hydrolysis by trace amounts of water in the solvent or on glassware. This consumes your reagent and reduces the effective concentration available for the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Cause C: Inadequate Base. The acylation of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl)[1][2]. Failure to effectively neutralize this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use at least one equivalent of a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Some protocols may use pyridine, which can act as both a base and a nucleophilic catalyst[3]. Ensure the base is pure and dry before addition.

  • Cause D: Suboptimal Temperature. While low temperatures are used to control selectivity, a temperature that is too low may result in a sluggish or incomplete reaction, especially if less reactive acylating agents are used[4].

    • Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC). If the reaction stalls at 0 °C after several hours, allow it to slowly warm to room temperature. A gentle increase in temperature can often provide the necessary activation energy to drive the reaction to completion without significantly increasing side product formation[4].

Question 2: I'm observing a significant amount of a second, less polar spot on my TLC, which I suspect is the di-acylated product. How can I improve mono-selectivity?

Answer: Achieving high regioselectivity is the cornerstone of this synthesis. The two amino groups on 4-fluoro-1,3-phenylenediamine exhibit different reactivities due to the electronic effects of the fluorine atom.

  • Understanding the Causality: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring and reduces the nucleophilicity of nearby amino groups. The amino group at position 1 is ortho to the fluorine, feeling this deactivating effect most strongly. The amino group at position 3 is meta to the fluorine, so the inductive effect is significantly diminished. Consequently, the amino group at position 3 is more nucleophilic and will react preferentially with the electrophilic acylating agent.[5]

  • Strategies for Maximizing Selectivity:

    • Controlled Reagent Addition: As mentioned, use a syringe pump for the slow, dropwise addition of isobutyryl chloride to the solution of the diamine and base at 0 °C. This is the most critical factor.

    • Solvent Choice: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are recommended. Solvents can influence reaction rates and selectivity; therefore, consistency is key.[6][7]

    • Stoichiometry: Use the diamine as the limiting reagent if you are struggling with unreacted starting material, or use the acyl chloride as the limiting reagent (0.95 eq.) if di-acylation is the primary issue.

Question 3: My product is proving difficult to purify. The desired product, starting material, and di-acylated byproduct have very similar Rf values on TLC. What purification strategies do you recommend?

Answer: Purification can indeed be challenging. A multi-step approach is often required.

  • Strategy A: Acid-Base Extraction. Before chromatography, perform a liquid-liquid extraction. The desired product and the di-acylated byproduct are neutral amides, while the unreacted 4-fluoro-1,3-phenylenediamine is basic.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash with a dilute acid solution (e.g., 1 M HCl). This will protonate and pull the unreacted basic diamine into the aqueous layer.

    • Wash with a dilute base solution (e.g., saturated NaHCO₃) to remove any acidic byproducts.

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. This will provide a crude product enriched in the desired amide and the di-acylated side product.

  • Strategy B: Optimized Column Chromatography.

    • Solvent System: Finding the right eluent system is crucial. A hexane/ethyl acetate or DCM/methanol system is a good starting point. Run several TLCs with varying solvent ratios to find a system that provides the best possible separation (largest ΔRf) between your product and the main impurity.

    • Gradient Elution: A shallow gradient elution can be more effective than an isocratic one. Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. This will help to distinctly separate compounds with similar Rf values.[8]

  • Strategy C: Recrystallization. If the purified product is a solid but still contains minor impurities, recrystallization is an excellent final polishing step.

    • Solvent Screening: Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexane, isopropanol) to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or 0 °C.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the best acylating agent: isobutyryl chloride or isobutyric anhydride?

    • Isobutyryl chloride is more electrophilic and thus more reactive than isobutyric anhydride.[4] This increased reactivity is often beneficial for ensuring the reaction goes to completion, especially with deactivated anilines. However, it generates HCl, necessitating a stoichiometric amount of base. Isobutyric anhydride is less reactive and may require longer reaction times or gentle heating. Its byproduct is isobutyric acid, which is easier to remove during workup than HCl. For this specific synthesis, the higher reactivity of isobutyryl chloride is generally preferred to overcome any deactivation from the ring, provided the reaction is well-controlled.[2][9]

  • Q2: Which base is best, and what is its role?

    • The primary role of the base is to neutralize the HCl generated during the reaction.[10] Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are common choices. DIPEA is more sterically hindered, making it less likely to participate in side reactions. Pyridine can also be used and may offer some catalytic benefit, but it can be more difficult to remove during workup. For this protocol, TEA is a cost-effective and efficient choice.

  • Q3: How can I effectively monitor the reaction by TLC?

    • Prepare three lanes on your TLC plate: one for the starting diamine (SM), one for the co-spot (SM + reaction mixture), and one for the reaction mixture (RM). The starting diamine is highly polar and will have a low Rf. The mono-acylated product will be less polar and have a higher Rf. The di-acylated byproduct will be the least polar and have the highest Rf. The reaction is complete when the starting material spot in the RM lane has been consumed.

Data Presentation & Key Parameters

Table 1: Recommended Bases for N-Acylation
BasepKa of Conjugate AcidKey CharacteristicsRecommended Use
Triethylamine (TEA)10.75Standard, cost-effective, liquidGeneral purpose, easy to handle
Pyridine5.25Can act as a nucleophilic catalystWhen mild catalysis is beneficial
DIPEA11.0Sterically hindered, non-nucleophilicFor sensitive substrates where side reactions are a concern
Table 2: Comparison of Acylating Agents
Acylating AgentRelative ReactivityByproductConsiderations
Isobutyryl ChlorideHighHClMore reactive, requires a base, moisture-sensitive
Isobutyric AnhydrideModerateIsobutyric AcidLess reactive, may need longer time/heat, less moisture-sensitive

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Diamine & Base in Anhydrous Solvent cooling Cool to 0 °C (Inert Atmosphere) reagents->cooling addition Slow Addition of Isobutyryl Chloride cooling->addition stir Stir at 0 °C to RT Monitor by TLC addition->stir quench Quench Reaction stir->quench extract Acid-Base Extraction quench->extract chrom Column Chromatography extract->chrom recryst Recrystallization chrom->recryst product Pure Product recryst->product

Caption: A standard workflow for the synthesis and purification of this compound.

Troubleshooting Low Yield

G start Low Yield Observed q1 Is Starting Material (SM) Consumed? start->q1 incomplete Incomplete Reaction q1->incomplete No side_products Significant Side Products (e.g., Di-acylation) q1->side_products Yes sol_temp Solution: - Increase Reaction Time - Slowly Warm to RT incomplete->sol_temp sol_reagent Solution: - Check Reagent Purity - Use Anhydrous Conditions incomplete->sol_reagent sol_addition Solution: - Slow Reagent Addition - Use Syringe Pump side_products->sol_addition sol_stoich Solution: - Use 0.95 eq. Acyl Chloride - Maintain 0 °C side_products->sol_stoich

Caption: Decision tree for troubleshooting low reaction yield.

Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All procedures should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Protocol A: Optimized Synthesis of this compound
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-fluoro-1,3-phenylenediamine (1.26 g, 10 mmol) and anhydrous Dichloromethane (DCM, 40 mL).

  • Base Addition: Add triethylamine (1.53 mL, 11 mmol, 1.1 eq.) to the stirred solution.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Acylation: In a separate dry vial, dissolve isobutyryl chloride (1.0 mL, 9.5 mmol, 0.95 eq.) in anhydrous DCM (10 mL). Draw this solution into a syringe and place it on a syringe pump. Add the isobutyryl chloride solution to the reaction mixture dropwise over 1 hour, maintaining the internal temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Monitor the reaction progress by TLC (7:3 Hexane:Ethyl Acetate). If starting material persists, remove the ice bath and allow the reaction to stir at room temperature for another 1-2 hours.

  • Workup:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid or oil.

Protocol B: Purification by Column Chromatography
  • Preparation: Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Loading: Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.

  • Elution: Elute the column using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • MDPI. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. [Link]

  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. University of Glasgow Theses. [Link]

  • ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • Google Patents. CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl)
  • Bloomtechz. (2025). Which chemical processes is 4-Fluoroaniline capable of participating in?[Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • PubMed Central. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). [Link]

  • JCBPS. (2020). Effect of Solvents on the Electronic Absorption Spectra of Amino Acid (Tryptophan) and Their Complexes. [Link]

  • International Journal of Organic Chemistry. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. [Link]

  • PubMed Central. (2025). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. [Link]

  • Beilstein Journals. (2010). Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis. [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]

  • Scribd. Acetylation of Aniline. [Link]

  • Google Patents.
  • MDPI. (2025). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. [Link]

  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ResearchGate. Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. [Link]

Sources

Technical Support Center: 3-Amino-4-Fluoroaniline Removal Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Unreacted aniline derivatives, particularly diamines like 3-amino-4-fluoroaniline (4-fluoro-1,3-phenylenediamine), are notoriously difficult to remove from reaction mixtures due to their high boiling points, strong hydrogen-bonding capabilities, and polarity that often mimics target pharmaceutical intermediates.

This guide provides field-proven, self-validating troubleshooting workflows to help you isolate your target product with high purity.

Physicochemical Profiling & Quantitative Data

Understanding the physical properties of 3-amino-4-fluoroaniline is the first step in designing a rational purification strategy. The presence of the highly electronegative fluorine atom exerts an inductive electron-withdrawing effect (-I effect), which slightly lowers the pKa of the adjacent amino groups compared to unsubstituted phenylenediamines[1]. However, the molecule retains sufficient nucleophilicity and basicity to be targeted chemically.

Table 1: Physicochemical Profile of 3-Amino-4-Fluoroaniline

PropertyValue / DescriptionImpact on Purification Strategy
Molecular Weight 126.13 g/mol Small molecule; easily partitions into aqueous phases when ionized.
pKa (Predicted) ~2.3 - 4.5Basic enough for 1M HCl extraction, though the F-atom reduces basicity slightly[1].
Boiling Point > 250 °C (Estimated)Too high for standard high-vacuum evaporation; risks thermal degradation[2].
Nucleophilicity High (Dual primary amines)Highly reactive towards electrophilic scavenger resins (e.g., isocyanates)[3].
Solubility (Organic) Soluble in EtOAc, DCM, THFCompatible with standard liquid-liquid extraction and resin swelling solvents.

Troubleshooting Workflows & Step-by-Step Methodologies

Q1: My target product is acid-stable and non-basic. How do I remove the diamine efficiently?

A: The most straightforward and scalable method is liquid-liquid acid-base extraction[2]. Because 3-amino-4-fluoroaniline contains basic primary amines, treating the organic mixture with dilute hydrochloric acid protonates the amines, converting the molecule into a highly water-soluble anilinium chloride salt.

Step-by-Step Methodology: Acid-Base Extraction

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acid Addition: Transfer the solution to a separatory funnel and add an equal volume of 1M to 2M aqueous HCl[2]. Causality Note: 1M HCl is preferred over concentrated HCl to prevent unwanted hydrolysis of esters or amides in your target product.

  • Agitation: Shake vigorously for 5-10 minutes. Adequate mixing is critical to ensure complete protonation of the free base at the biphasic interface[2].

  • Phase Separation: Allow the layers to separate. The unreacted 3-amino-4-fluoroaniline will partition into the aqueous layer as the hydrochloride salt.

  • Validation & Washing: Extract the organic layer 2-3 additional times with fresh 1M HCl to ensure complete removal.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified product.

Q2: My product is acid-sensitive or contains basic amines. I cannot use HCl. What is the alternative?

A: When acid washing is contraindicated, polymer-supported scavenger resins are the gold standard for solution-phase purification[4]. Scavenger resins functionalized with electrophilic groups will covalently and irreversibly bind the primary amines of 3-amino-4-fluoroaniline, allowing you to simply filter away the impurity[3].

Table 2: Polymer-Supported Scavenger Resin Selection Guide

Resin TypeTarget Functional GroupMechanism of ActionByproducts
PS-Isocyanate Primary/Secondary AminesForms stable, covalent urea linkage[3].None (Covalently bound to resin)
PS-Benzaldehyde Primary AminesForms an imine (Schiff base) linkage.Water (Requires drying agent)
PS-Acid Chloride Primary/Secondary AminesForms a stable amide bond.HCl (Requires a base like DIPEA)

Step-by-Step Methodology: PS-Isocyanate Scavenging

  • Preparation: Dissolve the crude mixture in a compatible, dry solvent (e.g., DCM, THF, or DMF) that promotes resin swelling.

  • Resin Addition: Add 3 to 5 equivalents of Polymer-Supported Isocyanate (PS-Isocyanate) resin relative to the estimated molar amount of unreacted diamine[4].

  • Incubation: Agitate the suspension gently at room temperature for 2 to 12 hours. The isocyanate groups will react with the diamine to form stable, resin-bound urea linkages[3].

  • Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove the swollen resin[4].

  • Rinsing: Wash the resin cake with a small amount of the reaction solvent to recover any entrained product.

  • Concentration: Concentrate the filtrate. The product is now free of the diamine impurity.

Q3: I am trying to separate the diamine via silica gel chromatography, but the Rf values overlap. How can I resolve this?

A: Anilines frequently streak on silica gel or co-elute with polar products due to strong hydrogen bonding and acid-base interactions with the slightly acidic silanol groups on the silica surface[2]. You must modify the stationary/mobile phase interaction by deactivating the silica.

Step-by-Step Methodology: Modified TLC/Chromatography

  • Eluent Preparation: Prepare your standard mobile phase (e.g., Hexane/EtOAc).

  • Amine Modification: Add 1-2% (v/v) Triethylamine (TEA) to the eluent[2].

  • Chamber Equilibration: Pre-treat the TLC chamber by adding a drop of TEA and waiting 5 minutes to equilibrate the vapor phase[2].

  • Validation: Run the TLC. Causality Note: The TEA acts as a sacrificial base, neutralizing the acidic silanol groups. This prevents the diamine from streaking and significantly alters its Rf value relative to your product[2].

  • Scale-Up: Apply this modified, TEA-spiked solvent system to your flash column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I just evaporate the 3-amino-4-fluoroaniline using a high-vacuum pump? A: It is generally not recommended. While some simple mono-anilines can be removed via Kugelrohr distillation or high-vacuum evaporation (the boiling point of unsubstituted aniline is ~184°C)[2], diamines like 3-amino-4-fluoroaniline have significantly higher boiling points. Attempting to distill them out risks thermal degradation of your target product. Azeotropic distillation with solvents like ethylene glycol can remove trace amounts[2], but this introduces new contaminants into your mixture.

Q: What are the environmental and safety concerns regarding aniline derivatives in chemical waste? A: Aniline derivatives are highly toxic, potentially carcinogenic, and can induce methemoglobinemia (a condition that reduces the blood's ability to carry oxygen)[1]. They must never be discharged into standard aqueous waste streams. Advanced Oxidation Processes (AOPs), such as UV/H₂O₂ or Fenton's reagent, are often required to degrade these refractory organics in industrial wastewater[5]. In a laboratory setting, always segregate aniline-containing aqueous washes into dedicated, clearly labeled hazardous waste containers[6].

Purification Decision Workflow

G Start Crude Reaction Mixture (Product + 3-amino-4-fluoroaniline) AcidStable Is the target product acid-stable and non-basic? Start->AcidStable AcidWash Liquid-Liquid Extraction (Wash with 1M HCl) AcidStable->AcidWash Yes Resin Polymer-Supported Scavenger (e.g., PS-Isocyanate) AcidStable->Resin No OrgLayer Organic Layer (Target Product) AcidWash->OrgLayer AqLayer Aqueous Layer (Anilinium Chloride Salt) AcidWash->AqLayer Filter Filtration Resin->Filter Filtrate Filtrate (Target Product) Filter->Filtrate ResinWaste Resin (Covalently Bound Amine) Filter->ResinWaste

Decision workflow for the removal of unreacted 3-amino-4-fluoroaniline.

References

1.[2] Title: How do I remove aniline from the reaction mixture? | Source: ResearchGate | URL: 2.[4] Title: Strategies in organic synthesis | Source: Wipf Group - University of Pittsburgh | URL: 3.[5] Title: Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater | Source: PMC | URL: 4.[1] Title: 4-Fluoro-3-nitroaniline | 364-76-1 | Source: Benchchem | URL: 5.[3] Title: Scavenger Resins | Source: Amerigo Scientific | URL: 6.[6] Title: Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline | Source: Benchchem | URL:

Sources

Technical Support Center: Troubleshooting Low Solubility of Fluorinated Amides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Causality of Insolubility

As a Senior Application Scientist, one of the most frequent challenges I encounter involves researchers struggling to dissolve fluorinated amides in standard organic solvents (such as dichloromethane, ethyl acetate, or even highly polar aprotic solvents like DMF and DMSO). To troubleshoot this effectively, we must move beyond the simplified "like dissolves like" heuristic and address the specific thermodynamic barriers at play.

The insolubility of fluorinated amides is a synergistic consequence of two powerful molecular forces:

  • Robust Crystal Lattice Energy (Hydrogen Bonding): Amides naturally form strong intermolecular hydrogen-bonding networks. In fluorinated amides, the strong electron-withdrawing nature of perfluoroalkyl groups significantly increases the acidity of the amide N-H proton, transforming it into a remarkably strong hydrogen bond donor 1[1]. Furthermore, weak but highly directional long-range interactions, such as

    
     and stereoelectronic 
    
    
    
    interactions, further lock the crystal lattice into rigid, stable conformations.
  • The Fluorous Effect: Fluorine is the most electronegative element, and carbon-fluorine bonds possess extremely low polarizability. Consequently, heavily fluorinated domains are both hydrophobic and lipophobic. They exhibit a strong thermodynamic preference to self-associate rather than interact with hydrocarbon-based organic solvents, leading to phase separation or extreme insolubility in standard media 2[2].

Because the amide core demands a high-polarity, H-bond accepting solvent, while the fluorous tail demands a low-polarizability fluorinated solvent, no single standard organic solvent can thermodynamically satisfy both domains.

Diagnostic Workflow for Solubility Optimization

SolubilityWorkflow Start Fluorinated Amide Insoluble in Organics Assess Assess Fluorine Content (wt% F) Start->Assess LowF Low/Moderate F Content (< 40 wt% F) Assess->LowF HighF High F Content (> 40 wt% F) Assess->HighF TargetAmide Target: Disruption of Amide H-Bonds LowF->TargetAmide TargetFluorous Target: Overcoming The Fluorous Effect HighF->TargetFluorous Action1 Use Strong H-Bond Acceptors (e.g., DMSO, DMF + Heat) TargetAmide->Action1 Action2 Use Fluorinated Alcohols (HFIP, TFE) TargetAmide->Action2 TargetFluorous->Action2 Action3 Use Fluorous Co-solvents (Benzotrifluoride, PFD) TargetFluorous->Action3 Success Solubilized for Analysis / Reaction Action1->Success Action2->Success Action3->Success

Diagnostic workflow for troubleshooting fluorinated amide solubility based on fluorine content.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated amide insoluble even in highly polar aprotic solvents like DMF or DMSO? A: Polar aprotic solvents are excellent at disrupting standard hydrogen bonds, but they fail here due to the fluorous effect. If your molecule exceeds ~40% fluorine by weight, the perfluoroalkyl chains create a lipophobic shield3[3]. The solvent molecules cannot thermodynamically penetrate this fluorinated domain to reach and solvate the polar amide core. The enthalpy gained by solvent-amide interactions is lower than the penalty of disrupting the fluorous self-association.

Q2: How can I disrupt the crystal lattice to improve solubility for NMR or reactions? A: You must attack both the hydrogen bonding and the fluorous interactions simultaneously.

  • For NMR Analysis: Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) are the gold standards. They are strong hydrogen bond donors that disrupt the amide network, while their heavily fluorinated nature allows them to solvate the fluorous domains 2[2].

  • For Synthetic Reactions: If HFIP is too reactive or acidic for your chemistry, use a binary co-solvent system. A mixture of THF and benzotrifluoride (BTF) often provides the perfect balance of Lewis basicity (THF solvating the amide) and fluorous compatibility (BTF solvating the

    
     chains).
    

Q3: What solvent systems are recommended for highly fluorinated (perfluoroalkyl) amides? A: For extreme cases (e.g., perfluorooctyl amides), you must move to fluorous biphasic systems or specialized fluorinated solvents. Perfluorodecalin (PFD), perfluoro(methylcyclohexane), or methoxyperfluorobutane are excellent for solvating the fluorous tail 3[3]. However, because these are non-polar, you must use a bridging solvent (like benzotrifluoride) or a small amount of an organic co-solvent (like EtOAc) to solvate the polar amide headgroup.

Q4: How do I measure and validate the solubility accurately without wasting my precious fluorinated compound? A: Do not rely on visual inspection alone. Fluorinated amides and urea-amides are notorious for forming transparent micro-dispersions or supramolecular organogels 4[4]. Use the quantitative Solvent Screening Protocol detailed below, which relies on mechanical centrifugation to validate true thermodynamic solubility versus kinetic suspension.

Experimental Protocols

Protocol 1: Micro-Scale Solvent Screening and Solubility Validation

Objective: To identify the optimal solvent system using minimal material (1-2 mg) and validate true thermodynamic solubility.

  • Step 1: Preparation. Weigh exactly 1.0 mg of the fluorinated amide into a 2 mL clear glass HPLC vial equipped with a PTFE-lined cap.

  • Step 2: Incremental Addition. Add 100 µL of the primary test solvent (e.g., Benzotrifluoride). Seal and vortex aggressively for 30 seconds.

  • Step 3: Thermal & Acoustic Disruption. If the compound remains insoluble, place the vial in an ultrasonic water bath at 40 °C for 5 minutes. The acoustic cavitation provides the localized energy required to overcome the high crystal lattice energy.

  • Step 4: Co-solvent Titration. If a suspension persists, introduce a polar aprotic co-solvent (e.g., THF or DMF) in 10 µL increments. Vortex for 15 seconds after each addition, up to a maximum of 50 µL.

  • Step 5: Self-Validation (Crucial). Once the solution appears visually clear, centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial for a microscopic pellet or gel-like layer. Causality: Centrifugation breaks kinetically stabilized nanoemulsions. If no pellet is present, the compound is fully and thermodynamically solubilized.

Protocol 2: HFIP/DCM Co-Solvent Disruption for NMR Analysis

Objective: To prepare a high-concentration sample for


 NMR without relying entirely on prohibitively expensive deuterated fluorinated solvents.
  • Step 1: Place 5 mg of the fluorinated amide directly into a standard 5 mm NMR tube.

  • Step 2: Add 100 µL of non-deuterated Hexafluoroisopropanol (HFIP). Swirl gently until dissolved. Causality: The exceptional H-bond donating capacity of HFIP rapidly breaks the amide-amide hydrogen bonds, while its

    
     groups solvate the fluorous tail.
    
  • Step 3: Dilute the solution with 500 µL of

    
     or 
    
    
    
    . The fluorinated amide will remain in solution due to the initial disruption of the crystal lattice.
  • Step 4: Acquire the NMR spectra. (Note: The HFIP hydroxyl proton will appear as a broad singlet, and the

    
     groups of HFIP will dominate the 
    
    
    
    spectrum at approx. -75 ppm. Ensure these do not overlap with your target signals).

Quantitative Data: Solvent Parameters for Fluorinated Amides

To rationally select a solvent system, one must match the Hansen Solubility Parameters (HSP)—Dispersion (


), Polar (

), and Hydrogen Bonding (

)—of the solvent to the solute 5[5].
SolventTypeDielectric Constant (

)

(MPa

)

(MPa

)

(MPa

)
Empirical Solubilizing Power for F-Amides
DMF Polar Aprotic36.719.413.711.3Poor (Fails against the fluorous effect)
THF Ether / Lewis Base7.616.85.78.0Moderate (Good for < 30 wt% F)
Benzotrifluoride Fluorinated Aromatic9.217.17.43.1Good (Excellent bridging co-solvent)
HFIP Fluorinated Alcohol16.716.07.016.0Excellent (Disrupts H-bonds & solvates F-tails)
Perfluorodecalin Perfluorocarbon1.912.50.00.0Moderate (Requires polar co-solvent for amide core)

Table 1: Physicochemical and Hansen Solubility Parameters of solvents commonly evaluated for fluorinated compounds. Data synthesized from standard solvent parameter databases and empirical observations 6[6].

References

  • Stable Secondary N-(Per)fluoroalkylamides from 1,2,3-Triazoles via Ketenimines. ChemRxiv.
  • Hansen parameters of the different organic solvents used. ResearchGate.
  • The fluorous effect in proteins: properties of alpha4F6, a 4-alpha-helix bundle protein with a fluorocarbon core. PubMed (NIH).
  • Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications (RSC Publishing).
  • Multicomponent Solubility Parameters for Single-Walled Carbon Nanotube−Solvent Mixtures. ACS Publications.
  • Self-Assembled Fluorinated Organogelators for Surface Modification. MDPI.
  • A general approach to biocompatible branched fluorous tags for increased solubility in perfluorocarbon solvents. PMC (NIH).

Sources

Technical Support Center: NMR Impurity Troubleshooting for N-(3-Amino-4-fluorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Guide. This resource is engineered for drug development professionals and synthetic chemists tasked with deconvoluting complex NMR spectra. Synthesizing fluorinated aniline derivatives like N-(3-Amino-4-fluorophenyl)-2-methylpropanamide (CAS: 926259-91-8)[1.1] often yields subtle structural impurities due to the unique electronic properties of the fluoro-aromatic system.

Our core philosophy is built on causality and self-validation: we do not merely identify anomalous peaks; we explain the mechanistic why behind their formation and provide field-proven protocols to resolve them.

Diagnostic Decision Tree

Use the following logic flow to map anomalous


H and 

F NMR signals to their corresponding synthetic missteps.

NMR_Troubleshooting Start Anomalous Peaks in NMR of N-(3-Amino-4-fluorophenyl)- 2-methylpropanamide Aliphatic Extra Aliphatic Signals (1.0 - 2.6 ppm) Start->Aliphatic Aromatic Extra Aromatic Protons (> 4H total) Start->Aromatic Amine Missing -NH2 Signal (~5.0 ppm) Start->Amine Isobutyl Isobutyl Integration > 7H? Aliphatic->Isobutyl Fluorine Check 19F NMR: Missing/Reduced Signal? Aromatic->Fluorine Downfield Aromatic Shifts Downfield (>7.5 ppm)? Amine->Downfield Diacyl Di-acylated Impurity (Over-acylation) Isobutyl->Diacyl Yes Defluoro Defluorinated Impurity (Pd/C Over-reduction) Fluorine->Defluoro Yes Nitro Unreacted Nitro Intermediate Downfield->Nitro Yes

Diagnostic decision tree for identifying synthetic impurities via 1H and 19F NMR anomalies.

Quantitative NMR Shift Reference Data

To accurately identify the source of contamination, compare your crude NMR integrations against this standardized quantitative matrix.

Compound Profile

H NMR: Isobutyl Region

H NMR: Aromatic Region

H NMR: Heteroatom Protons

F NMR
Target Product 1.1 ppm (d, 6H)2.5 ppm (sept, 1H)~6.8–7.2 ppm (m, 3H)~5.0 ppm (br s, 2H, -NH

)~9.8 ppm (br s, 1H, -NH)
~ -135 ppm (m, 1F)
Di-acylated Impurity 1.1 ppm (d, 12H)2.5 ppm (sept, 2H)~7.2–7.8 ppm (m, 3H)(Shifted downfield)Missing -NH

~10.0 ppm (br s, 2H, -NH)
~ -130 ppm (m, 1F)
Defluorinated Impurity 1.1 ppm (d, 6H)2.5 ppm (sept, 1H)~6.8–7.5 ppm (m, 4H) ~5.0 ppm (br s, 2H, -NH

)~9.8 ppm (br s, 1H, -NH)
Missing entirely
Unreacted Nitro Intermediate 1.1 ppm (d, 6H)2.5 ppm (sept, 1H)~7.5–8.5 ppm (m, 3H)(Strongly deshielded)Missing -NH

~10.2 ppm (br s, 1H, -NH)
~ -125 ppm (m, 1F)

Troubleshooting FAQs: Mechanistic Origins & Resolutions

Q1: I am seeing an extra set of isobutyl peaks and my amine broad singlet at ~5.0 ppm is missing. What happened?

Diagnosis: Over-acylation leading to the di-isobutyramide impurity (N,N'-(4-fluoro-1,3-phenylene)bis(2-methylpropanamide)). Causality: Fluorinated anilines possess unique electronic properties; the strongly inductively withdrawing fluorine atom decreases the nucleophilicity of the adjacent (ortho) amine[1.7]. If acylation conditions are forced (excess isobutyryl chloride or high temperatures), the deactivated 3-amino group will eventually react, yielding the di-acylated byproduct. Resolution: Implement strict stoichiometric control (1.05 eq of acyl chloride) and utilize Protocol B (below) to selectively hydrolyze the sterically hindered amide.

Q2: My F NMR spectrum is completely blank, and the H NMR shows four aromatic protons instead of three. How did I lose the fluorine?

Diagnosis: Hydrodefluorination (hydrogenolytic C-F bond cleavage) during the nitro reduction step. Causality: If your synthetic route involves the reduction of N-(4-fluoro-3-nitrophenyl)-2-methylpropanamide using Palladium on Carbon (Pd/C) and H


, the Pd catalyst can undergo competitive oxidative insertion into the activated C-F bond[2.1]. The electron-withdrawing nitro group strongly activates the para-fluorine, making it highly susceptible to hydrogenolysis before complete reduction to the amine occurs[2.5].
Resolution:  Abandon Pd/C for this specific transformation. Switch to a chemoselective non-hydrogenation method, such as the Béchamp reduction outlined in Protocol A .
Q3: The aromatic protons in my H NMR are shifted significantly downfield (>7.5 ppm), and the product is yellowish instead of white.

Diagnosis: Unreacted nitro intermediate. Causality: The highly electron-withdrawing nitro group deshields the adjacent aromatic protons, pushing them downfield compared to the electron-donating amino group in the final product. Incomplete reduction leaves this intermediate in the mixture. Resolution: Ensure adequate reaction time and verify that your reducing agent is not passivated. Purify via recrystallization from Toluene/Heptane, as the nitro intermediate exhibits distinctly different solubility profiles than the target amine.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Béchamp Reduction (Prevents Hydrodefluorination)

Use this protocol to selectively reduce the nitro group without cleaving the delicate C-F bond.

  • Charge: To a 250 mL round-bottom flask, add N-(4-fluoro-3-nitrophenyl)-2-methylpropanamide (1.0 eq), Iron powder (325 mesh, 5.0 eq), and NH

    
    Cl (2.0 eq).
    
  • Suspend: Add a solvent mixture of EtOH/H

    
    O (4:1 v/v, 10 mL/g of substrate).
    
  • React: Heat the suspension to 80 °C under vigorous mechanical stirring for 2–4 hours.

  • Isolate: Hot filter the mixture through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake with hot EtOH (3 x 20 mL).

  • Workup: Concentrate the filtrate in vacuo, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Self-Validation Check: Run a quick

    
    F NMR. You must observe a single multiplet at ~ -135 ppm. If the 
    
    
    
    F NMR is blank, your iron powder was likely contaminated with trace catalytic metals (e.g., Ni or Pd) causing unintended hydrodefluorination.
Protocol B: Selective Hydrolysis of Over-Acylated Byproducts

Use this protocol to salvage batches contaminated with the di-isobutyramide impurity.

  • Dissolve: Suspend the crude product mixture in THF/MeOH/H

    
    O (2:1:1 v/v, 10 mL/g).
    
  • Hydrolyze: Add LiOH·H

    
    O (1.1 eq relative to the estimated mol% of the impurity determined by NMR integration).
    
  • Monitor: Stir at room temperature for 1–2 hours. The sterically hindered amide at the 3-position is selectively cleaved.

  • Quench: Neutralize the reaction mixture to pH 7 using 1M HCl.

  • Extract: Extract the aqueous layer with EtOAc (3 x 30 mL), combine the organic layers, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Self-Validation Check: Re-run the

    
    H NMR. The integration of the isobutyl septet (2.5 ppm) must exactly match a 1:3 ratio relative to the aromatic protons. If the ratio is >1:3, repeat the hydrolysis with an additional 0.2 eq LiOH.
    

References

  • Sinfoo Biotech. "this compound". sinfoobiotech.com. Link[1.1]
  • Google Patents. "WO2016183101A1 - Palladium-catalyzed arylation of fluoroalkylamines". google.com. Link[1.4]
  • NIH. "Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC". nih.gov. Link[1.7]
  • ACS Publications. "Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes". acs.org. Link[1.10]
  • MDPI. "Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions". mdpi.com. Link[2.1]
  • Science.gov. "raney nickel catalyst: Topics by Science.gov". science.gov. Link[2.5]

Technical Support Center: Regioselective Acylation of Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective acylation of diamines. Whether you are synthesizing active pharmaceutical ingredients (APIs) or developing novel ligands, differentiating between two identical or highly similar amino groups is a classic synthetic hurdle.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to help you achieve high regioselectivity without relying on tedious protection/deprotection cycles.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do I keep getting statistical mixtures (e.g., 1:2:1 of unreacted:mono:diacylated) when attempting to monoacylate a symmetrical diamine like piperazine? A: This is a fundamental kinetic issue. When the two amino groups are separated by two or more carbons, the acylation of the first amine does not sufficiently reduce the electron density (nucleophilicity) of the second amine[1]. When using highly reactive electrophiles like acyl chlorides in a standard batch reactor, localized high concentrations of the acylating agent occur before the solution is fully mixed. The newly formed monoacylated product competes almost equally with the unreacted diamine, leading to unavoidable diacylation[2]. Field-Proven Solution: You must either change the fluid dynamics (e.g., use a continuous flow microreactor to ensure instantaneous mixing) or chemically deactivate one of the nitrogen atoms prior to acylation (e.g., via boron complexation)[1].

Q2: Is there a way to temporarily deactivate one nitrogen to force monoacylation in a standard batch setup? A: Yes. The 9-BBN (9-borabicyclo[3.3.1]nonane) prior complexation strategy is highly effective. 9-BBN acts as a bulky Lewis acid that selectively coordinates with one of the nitrogen atoms of the diamine, forming a stable Lewis acid-base complex. This complexation effectively masks the nucleophilicity of that specific nitrogen. The remaining free amine can then be cleanly acylated. During the aqueous workup, the B-N bond is easily cleaved, revealing the monoacylated product[3].

Q3: How can I selectively acylate a primary amine in the presence of a secondary amine without using orthogonal protecting groups? A: You can achieve this by leveraging steric differentiation and chemoselective coupling reagents. Instead of using harsh acyl chlorides, activate your carboxylic acid using N,N'-Carbonyldiimidazole (CDI). CDI generates an acyl imidazole intermediate. Because acyl imidazoles are less reactive and bulkier than acyl chlorides, they are highly sensitive to the steric environment of the nucleophile, reacting preferentially with the unhindered primary amine while leaving the secondary amine untouched[4].

Section 2: Strategy & Workflow Visualization

DecisionTree Start Diamine Substrate Sym Symmetrical Diamine (e.g., Piperazine) Start->Sym Unsym Unsymmetrical Diamine (1° vs 2° amine) Start->Unsym Flow Continuous Flow (Acyl Imidazole) Sym->Flow High throughput / Scale-up BBN 9-BBN Prior Complexation Sym->BBN Batch / High Selectivity CDI CDI-Mediated Acylation Unsym->CDI Chemoselective 1° Acylation

Workflow for selecting the optimal regioselective diamine acylation strategy based on substrate.

Mechanism Diamine Symmetrical Diamine (H2N-R-NH2) Complex Mono-Complexation (9-BBN-NH2-R-NH2) Diamine->Complex + 9-BBN (Deactivates one N) Acylation Acylation of Free Amine (9-BBN-NH2-R-NH-Ac) Complex->Acylation + Acyl Chloride (Reacts with free N) Product Monoacylated Product (H2N-R-NH-Ac) Acylation->Product Aqueous Workup (Cleaves B-N bond)

Mechanistic pathway of the 9-BBN prior complexation strategy preventing diacylation.

Section 3: Quantitative Method Comparison

To help you choose the right conditions, the following table summarizes the quantitative performance of various acylation methods based on literature standards.

Acylation MethodReagents / CatalystSubstrate TypeTypical Mono:Di RatioScalability / Notes
Direct Batch Acylation Acyl Chloride, Et₃N, DCMSymmetrical~ 1:1 to 2:1Poor. Yields statistical mixtures requiring complex chromatography.
Prior Complexation 9-BBN, Acyl Chloride, THFSymmetrical> 6:1Moderate. Excellent for batch synthesis; polar solvents (THF) improve selectivity[3].
CDI-Mediated CDI, Carboxylic Acid, EtOAcUnsymmetrical (1° vs 2°)> 95% ChemoselectiveHigh. Green protocol, operates well in environmentally benign solvents.
Continuous Flow Acyl Imidazole, MicroreactorSymmetrical> 10:1Very High. Kinetically controlled mixing prevents local excess of electrophile.

Section 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. If the intermediate physical states (e.g., gas evolution, complex formation) do not occur as described, halt the experiment and verify reagent integrity.

Protocol A: 9-BBN Prior Complexation for Symmetrical Diamines (Batch)

Adapted from the mechanistic principles established by [1].

Causality Note: Tetrahydrofuran (THF) is explicitly chosen over non-polar solvents like hexane because the increased polarity stabilizes the Lewis acid-base complex between 9-BBN and the diamine, drastically improving the mono:di ratio[3].

  • Preparation: Flame-dry a round-bottom flask under inert atmosphere (Argon or N₂).

  • Complexation: Dissolve the symmetrical diamine (1.0 equiv, e.g., piperazine) in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C.

  • Deactivation: Dropwise, add a 0.5 M solution of 9-BBN in THF (1.05 equiv). Stir the mixture at room temperature for 1 hour to ensure complete mono-complexation.

  • Acylation: Cool the reaction mixture back to 0 °C. Slowly add the acyl chloride (1.0 equiv) dissolved in a minimum amount of THF over 30 minutes.

  • Validation Check: The reaction should remain homogeneous. Stir for an additional 2 hours at room temperature.

  • Workup & Cleavage: Quench the reaction by adding 1 M aqueous NaOH. The basic aqueous environment effectively outcompetes the nitrogen for the boron, cleaving the 9-BBN complex. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Acylation of Primary Amines via CDI

Adapted from the green methodology by.

Causality Note: CDI is utilized to convert the carboxylic acid into an acyl imidazole. The bulky imidazole leaving group sterically prevents the acylation of secondary amines, funneling the reaction exclusively toward the primary amine[4].

  • Activation: In a dry flask, dissolve the carboxylic acid (1.0 equiv) in Ethyl Acetate.

  • Intermediate Formation: Add N,N'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise.

  • Validation Check: You must observe the evolution of CO₂ gas. Continue stirring at room temperature until gas evolution completely ceases (typically 2-4 hours). This confirms the complete formation of the acyl imidazole intermediate.

  • Coupling: Add the unsymmetrical diamine (1.0 equiv) containing both primary and secondary amines directly to the reaction mixture.

  • Completion: Stir at room temperature for 4-6 hours. Monitor by TLC.

  • Workup: Wash the organic layer with brine and water to remove the released imidazole byproduct. Dry and concentrate to yield the chemoselectively acylated primary amine.

References

  • Zhang, Z., Yin, Z., Meanwell, N. A., Kadow, J. F., & Wang, T. (2003). "Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron." Organic Letters, 5(19), 3399-3402. Available at:[Link]

  • Verma, S. K., Ghorpade, R., Pratap, A., & Kaushik, M. P. (2012). "CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines." Green Chemistry, 14(2), 326-329. Available at:[Link]

  • Xu, Q., Liu, H., Li, Z., Zang, Y., Li, G., Zhu, F., Ma, S., Ma, Y., & Liao, M. (2024). "A green and efficient monoacylation strategy for symmetrical diamines in microreactors." Reaction Chemistry & Engineering, 9(9), 2411-2418. Available at:[Link]

Sources

Technical Support Center: Stability of N-(3-Amino-4-fluorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Here is your in-depth technical guide on the stability of N-(3-Amino-4-fluorophenyl)-2-methylpropanamide under acidic conditions.

Introduction

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound, particularly under acidic conditions. As an aromatic amide, its stability profile is crucial for formulation development, analytical method validation, and predicting its behavior in various experimental and physiological environments. This guide provides foundational knowledge, practical troubleshooting advice, and detailed experimental protocols to empower you in your research.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: What is the expected stability of an amide bond under acidic conditions?

Amide bonds are generally the most stable of the carboxylic acid derivatives. Their hydrolysis requires more forceful conditions, such as heating in strong aqueous acid or base, compared to esters or acid chlorides.[1] The stability of the amide bond is attributed to the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and gives the C-N bond partial double-bond character.

Q2: What is the chemical mechanism for the acid-catalyzed hydrolysis of this compound?

The acid-catalyzed hydrolysis of an amide proceeds through a nucleophilic acyl substitution mechanism.[2]

  • Protonation: The reaction begins with the protonation of the carbonyl oxygen atom of the amide. This step is crucial as it makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. The nitrogen atom is generally not protonated due to its lone pair being involved in resonance.[3]

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxygen atom (of the attacking water molecule) to the nitrogen atom. This is a key step that converts the amino group into a much better leaving group (an amine or ammonia).[1]

  • Leaving Group Departure: The lone pair of electrons on the hydroxyl oxygen reforms the carbonyl double bond, leading to the departure of the protonated amine group (in this case, 3-amino-4-fluoroaniline).

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a base (like water or the departed amine) to yield the final carboxylic acid product (isobutyric acid) and regenerate the acid catalyst. Under acidic conditions, the final amine product will exist as its protonated ammonium salt, which prevents the reverse reaction from occurring effectively.[3]

G cluster_0 Acid-Catalyzed Amide Hydrolysis Mechanism Amide N-(3-Amino-4-fluorophenyl)- 2-methylpropanamide ProtonatedAmide Protonated Amide (O-protonated) Amide->ProtonatedAmide + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H2O (Nucleophilic Attack) Products Products: Isobutyric Acid + 3-Amino-4-fluoroanilinium ion TetrahedralIntermediate->Products - H+ (Proton transfer & Leaving group departure) G cluster_workflow Forced Degradation Experimental Workflow Prep Prepare 1 mg/mL Stock Solution Setup Set up Test, Control, and Blank Vials Prep->Setup Incubate Incubate at 60°C Setup->Incubate Sample Withdraw Samples at Time Intervals (0, 2, 4, 8, 24h) Incubate->Sample Quench Quench Reaction (Neutralize with NaOH) Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Evaluate Evaluate Data: % Degradation & Identify Products Analyze->Evaluate

Sources

Minimizing side reactions in isobutyryl chloride coupling with anilines

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Mechanistic Insight

The coupling of isobutyryl chloride with anilines is a foundational transformation in medicinal chemistry. While seemingly simple, the steric bulk of the isobutyryl group (


-Pr) and the nucleophilicity of the aniline create a specific thermodynamic landscape.

The Central Challenge: The reaction is a race between the desired nucleophilic attack of the amine and three primary failure modes:

  • Hydrolysis: Reaction with adventitious water (forming isobutyric acid).

  • Protonation: The HCl byproduct deactivating the nucleophile (forming unreactive anilinium salts).

  • Over-acylation: Formation of the imide (

    
    -diisobutyrylaniline), driven by excess reagent or high temperatures.
    
Visualizing the Reaction Network

The following pathway map illustrates the competing kinetics. Your goal is to maximize the green path while suppressing the red paths.

ReactionPathways Aniline Aniline (R-NH2) TetraInt Tetrahedral Intermediate Aniline->TetraInt Nucleophilic Attack Salt Anilinium Salt (Inactive Precipitate) Aniline->Salt + HCl (No Base) IsoCl Isobutyryl Chloride IsoCl->TetraInt Acid Isobutyric Acid (Hydrolysis) IsoCl->Acid + Water Product Isobutyranilide (Target) TetraInt->Product -Cl⁻ Imide N,N-Diacyl Imide (Over-reaction) Product->Imide + IsoCl (Excess/Heat) Salt->Aniline + Base (Recovery) Water H2O (Impurity) Base Base (TEA/DIPEA)

Figure 1: Kinetic competition in isobutyryl chloride coupling. Note that the formation of Anilinium Salt is reversible with base, whereas Hydrolysis and Imide formation are largely irreversible under standard workup conditions.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users in the field.

Issue 1: Reaction Stalls at ~50% Conversion

User Question: "I am running the reaction in DCM without a base, expecting the HCl gas to escape. The reaction starts well but stalls at exactly 50% conversion by HPLC. Adding more acid chloride doesn't help."

Technical Diagnosis: You are experiencing HCl-induced Autoinhibition . In aprotic solvents like DCM, the HCl byproduct does not escape efficiently; it remains in solution and instantly protonates the remaining unreacted aniline.



The anilinium ion (

) is non-nucleophilic. Since for every 1 mole of product formed, 1 mole of HCl is generated, you consume 0.5 equivalents of aniline for the reaction and 0.5 equivalents to scavenge the acid.

Corrective Action:

  • Immediate Fix: Add >1.0 equivalent of a tertiary amine base (Triethylamine or DIPEA) to the stalled reaction. This will deprotonate the salt and restart the reaction.

  • Protocol Adjustment: Always use a scavenger base (1.1–1.5 eq) or use the "Schotten-Baumann" biphasic method if your substrate tolerates aqueous conditions.

Issue 2: "Ghost" Peak at M+70 in MS

User Question: "I see my product peak, but also a significant impurity with a mass of Product + 70 Da. It correlates with using excess acid chloride."

Technical Diagnosis: This is


-Diacylation (Imide Formation) .
While the isobutyryl group is sterically hindered (

-Pr), it is not bulky enough to completely prevent a second attack under forcing conditions.

This typically happens when:
  • Temperature is too high (>25°C).

  • Acid chloride is added too quickly, creating localized high concentrations.

  • The aniline is electron-rich (e.g., 4-methoxy-aniline), making the mono-amide still nucleophilic enough to react again.

Corrective Action:

  • Temperature Control: Perform the addition at 0°C.

  • Stoichiometry: Do not exceed 1.1 equivalents of isobutyryl chloride.

  • Reverse Addition: If the problem persists, add the acid chloride solution dropwise to the amine solution (keeping amine in excess during addition).

Issue 3: White Precipitate & Fuming Reagent

User Question: "My isobutyryl chloride bottle has a white crust, and when I add it to the reaction, it fumes and I get low yields."

Technical Diagnosis: Hydrolysis of Reagent. Isobutyryl chloride hydrolyzes rapidly in moist air to form isobutyric acid and HCl gas (the "fume"). The white crust is likely isobutyric acid or amine salts if exposed to lab atmosphere.



Isobutyric acid will not  react with the aniline under these conditions (requires coupling agents like EDC/HATU), leading to a direct loss of stoichiometry.

Corrective Action:

  • Distillation: Distill the isobutyryl chloride (bp ~92°C) under inert atmosphere before use if the bottle is old.

  • Quality Check: Run a quick NMR of the reagent in

    
    . If you see a broad singlet >10 ppm (COOH) or a shift in the methine proton, the reagent is compromised.
    

Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and di-acylation for a standard 1.0 mmol scale.

Materials
  • Solvent: Dichloromethane (DCM), Anhydrous (max 50 ppm

    
    ).
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Reagent: Isobutyryl Chloride (freshly distilled or high purity).

Step-by-Step Methodology
  • System Prep: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen or Argon.

  • Charge Aniline: Add Aniline (1.0 mmol, 1.0 eq) and Anhydrous DCM (5 mL, 0.2 M concentration).

  • Charge Base: Add DIPEA (1.2 mmol, 1.2 eq). Note: If the aniline is an HCl salt, increase base to 2.2 eq.

  • Cooling: Submerge flask in an ice/water bath (0°C). Stir for 10 minutes.

  • Addition:

    • Dilute Isobutyryl chloride (1.05 mmol, 1.05 eq) in DCM (1 mL).

    • Add dropwise via syringe pump or pressure-equalizing dropping funnel over 10–15 minutes.

    • Rationale: Slow addition at 0°C prevents localized heating and high concentration pockets that favor imide formation.

  • Reaction: Allow to warm to Room Temperature (RT) naturally. Monitor via TLC/LCMS.

    • Checkpoint: Reaction is usually complete within 1–2 hours.

  • Quench: Once starting material is consumed, add saturated

    
     solution (5 mL). Stir vigorously for 10 mins to hydrolyze any unreacted acid chloride.
    
  • Workup: Extract with DCM, wash with 1M HCl (to remove excess DIPEA and unreacted aniline), then Brine. Dry over

    
    .
    

Data & Compatibility Tables

Table 1: Base Selection Matrix

Choosing the right base affects reaction rate and impurity profile.

BasepKa (Conj.[1] Acid)ProsConsRecommended For
Pyridine 5.2Acts as nucleophilic catalyst; prevents pH spikes.Hard to remove (smell); can cause side reactions with sensitive substrates.Sluggish anilines.
Triethylamine (TEA) 10.7Cheap; volatile (easy to remove).Hygroscopic salts; can act as a nucleophile (rarely).General usage.
DIPEA (Hünig's Base) 11.0Non-nucleophilic (bulky); high solubility in organics.More expensive; higher boiling point.Gold Standard for pharma intermediates.

10.3Cheap; easy removal (filtration).Heterogeneous (slow kinetics); requires vigorous stirring.Large scale/Process chemistry.[2]
Table 2: Solvent Compatibility
SolventSuitabilityNotes
DCM Excellent Good solubility for reactants; easy workup.
THF Good Use if substrate is polar. Must be dry (peroxides/water risk).
DMF/DMAc Caution Can react with acid chlorides at high temps (Vilsmeier-Haack type side reactions).
Toluene Fair Product often precipitates (good for isolation), but reaction is slower.

References

  • Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[3][4][5][6] Tetrahedron, 61(46), 10827-10852.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section: Acylation of Amines).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Allen, C. F. H., & VanAllan, J. (1955). Phenylacetamide. Organic Syntheses, Coll.[6] Vol. 3, p.765. (Standard Schotten-Baumann protocols).[7]

Sources

Validation & Comparative

1H NMR Spectrum Analysis Guide: N-(3-Amino-4-fluorophenyl)-2-methylpropanamide

[1][2][3][4]

Executive Summary & Application Context

N-(3-Amino-4-fluorophenyl)-2-methylpropanamide is a critical intermediate in the synthesis of androgen receptor signaling inhibitors (e.g., Enzalutamide analogs) and various kinase inhibitors.[1][2][3][4] In drug development, verifying the regiochemistry of the 3-amino-4-fluoro substitution pattern is vital, as incorrect isomerism (e.g., 2-amino-4-fluoro) drastically alters biological activity.[1][2][4]

This guide compares the structural elucidation of this molecule using DMSO-d6 versus CDCl3 .[2][4] While Chloroform-d is a standard solvent, this guide demonstrates why DMSO-d6 is the superior analytical choice for this specific intermediate due to the stabilization of labile amide/amine protons and the resolution of complex fluorine-proton coupling (

123

Structural Breakdown & Predicted NMR Features[3][4]

Before analyzing the spectrum, we must map the atomic connectivity to the expected magnetic environment.[2]

The Molecule[2][5][6][7]
  • Core: 1,3,4-substituted benzene ring.[1][3][4]

  • Substituent 1 (C1): Isobutyramido group (-NH-CO-CH(CH3)2).[2][3][4]

  • Substituent 2 (C3): Amino group (-NH2).[2][3][4][5]

  • Substituent 3 (C4): Fluorine atom (-F).[2][3][4][5]

The "Splitting Tree" Logic

The presence of Fluorine (

23

234
  • 
     Ortho (H5):  ~8–11 Hz (Large splitting).[2][3]
    
  • 
     Meta (H2, H6):  ~4–7 Hz (Medium splitting).[2][3]
    
  • 
     Ortho (H5-H6):  ~8 Hz.[2][3][4]
    
  • 
     Meta (H2-H6):  ~2 Hz (Often unresolved).[2][3][4]
    

Comparative Analysis: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of solvent dictates the visibility of the "fingerprint" protons (NH and NH2).[2]

Table 1: Comparative Signal Performance
FeatureMethod A: DMSO-d6 (Recommended) Method B: CDCl3 (Alternative) Impact on Analysis
Amide Proton (-NH-) Sharp Singlet,

9.5–9.8 ppm
Broad/Weak,

7.2–7.8 ppm
DMSO H-bonds stabilize the amide, preventing exchange broadening.[1][2][3][4]
Amino Protons (-NH2) Distinct Singlet,

4.8–5.1 ppm
Broad Hump or InvisibleCDCl3 allows rapid exchange; integration becomes unreliable.[2][3][4]
Aromatic Resolution High (distinct multiplets)Moderate (potential overlap with CHCl3)DMSO separates H2, H5, H6 effectively.[2][3][4]
Water Signal

3.33 ppm (distinct)

1.56 ppm (variable)
Water in CDCl3 can overlap with aliphatic signals.[2][3][4]
Expert Insight: Why DMSO-d6?

In CDCl3, the quadrupole moment of the Nitrogen and rapid chemical exchange often cause the -NH2 protons to broaden into the baseline.[2] In DMSO-d6, the solvent acts as a hydrogen bond acceptor, "locking" the labile protons in place.[2][4] For a Certificate of Analysis (CoA), DMSO-d6 is mandatory to integrate the NH2 protons (2H) and confirm the reduction of the nitro precursor. [2]

Detailed Spectral Assignment (DMSO-d6)

A. Aliphatic Region (The Isobutyryl Group)

This region confirms the "tail" of the molecule.[2]

  • 
     1.08 ppm (6H, Doublet, 
    
    
    Hz):
    The two equivalent methyl groups of the isopropyl chain.[2][3]
  • 
     2.5–2.6 ppm (1H, Septet):  The methine (-CH-) proton.[2][3][4] Note: This often overlaps with the DMSO solvent residual peak (
    
    
    2.50).[2][3] Verify integration carefully.
B. Aromatic Region (The Fluorine Coupling)

This is the diagnostic region for the 3,4-substitution pattern.[2]

  • H5 (Ortho to F):

    
     ~6.9–7.0 ppm [2][3]
    
    • Pattern: Doublet of Doublets (dd) or Pseudo-Triplet.

    • Coupling: Splits once by F (

      
       Hz) and once by H6 (
      
      
      Hz).
    • Visual Check: Look for a wide multiplet.[3][4]

  • H6 (Ortho to Amide, Meta to F):

    
     ~6.8–6.9 ppm [2][3]
    
    • Pattern: Doublet of Doublets (dd).

    • Coupling: Splits by H5 (

      
       Hz) and F (
      
      
      Hz).
  • H2 (Isolated, Meta to F):

    
     ~7.1–7.3 ppm [2][3]
    
    • Pattern: Doublet (d) or Broad Singlet.[2][3][4]

    • Coupling: Dominated by meta-coupling to F (

      
       Hz).[2][3][4] The meta-coupling to H6 is usually too small to resolve clearly.
      
    • Diagnostic: This proton appears as a distinct "tall" peak between the amide and amine groups.

C. Labile Protons[3][8][9]
  • 
     5.0 ppm (2H, s):  Amino group (-NH2).[2][3][4]
    
  • 
     9.6 ppm (1H, s):  Amide (-NH-).[1][2][3][4]
    

Experimental Protocol

Step-by-Step Workflow

To ensure reproducibility and "E-E-A-T" compliance, follow this self-validating protocol.

  • Sample Prep: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6 (99.8% D).

    • Validation: Solution must be clear. Turbidity indicates inorganic salts (remove via filtration).[2][3][4]

  • Acquisition:

    • Pulse Angle: 30° (to prevent saturation of labile protons).[2][3]

    • Relaxation Delay (D1): 5 seconds (Critical for accurate integration of the aromatic protons vs. methyls).[2][3]

    • Scans: 16–32.[3][4]

  • Processing:

    • Line Broadening (LB): 0.3 Hz.[2][3][4]

    • Referencing: Set the residual DMSO pentet center to 2.50 ppm .

Visualization of Signaling & Logic

Diagram 1: Analytical Decision Workflow

This flowchart guides the researcher through the solvent selection and analysis process.[2]

NMR_WorkflowstartStart: Sample Analysissolvent_checkSelect Solventstart->solvent_checkcdcl3CDCl3solvent_check->cdcl3Routine CheckdmsoDMSO-d6 (Recommended)solvent_check->dmsoFull Characterizationresult_cdcl3Result: NH2 Broad/LostAmide Shifted UpfieldRisk of H2O overlapcdcl3->result_cdcl3result_dmsoResult: Sharp NH/NH2Clear F-H CouplingAccurate Integrationdmso->result_dmsoanalysisStructural Confirmation(Coupling Analysis)result_cdcl3->analysisLimited Dataresult_dmso->analysis

Caption: Decision matrix for solvent selection. Green path indicates the optimal workflow for full structural elucidation.

Diagram 2: 19F-1H Coupling Tree (Aromatic Region)

Visualizing how the Fluorine atom splits the H5 proton signal.[2][3]

Coupling_TreeH5_originH5 Proton (Origin)split_FSplit by 19F (Ortho)J ~ 10 HzH5_origin->split_Fsplit_H6Split by H6 (Ortho)J ~ 8 Hzsplit_F->split_H6  Large Splitfinal_signalFinal Signal:Doublet of Doublets (dd)split_H6->final_signal  Medium Split

Caption: Coupling tree for the H5 proton. The large coupling to Fluorine creates the primary split, further split by the neighboring H6 proton.[2]

References

  • Abraham, R. J., et al. (2006).[3][4][6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Silverstein, R. M., et al. (2014).[3][4] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3][4][7] (Standard text for coupling constants).

  • Claridge, T. D. W. (2016).[3][4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3][4] (Reference for pulse sequences and solvent effects).

  • Dolinšek, J., et al. (2022).[3][4][5] "19F-centred NMR analysis of mono-fluorinated compounds." Royal Society of Chemistry.[3][4] Link

A Comparative Guide to the ¹⁹F NMR Chemical Shift of N-(3-Amino-4-fluorophenyl)-2-methylpropanamide and Related Fluoroanilines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key properties such as metabolic stability, binding affinity, and lipophilicity.[1] The fluorine-19 (¹⁹F) nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers an exquisitely sensitive NMR probe for characterizing these fluorinated molecules.[1][2] This guide provides a comparative analysis of the ¹⁹F NMR chemical shift for N-(3-Amino-4-fluorophenyl)-2-methylpropanamide, contextualized by data from structurally related 4-fluoroaniline derivatives. Understanding these chemical shifts is paramount for structural elucidation and for monitoring chemical transformations in drug discovery and development.

The ¹⁹F NMR Chemical Shift: A Window into the Electronic Environment

The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment of the fluorine nucleus. Electron-withdrawing groups deshield the fluorine atom, causing a downfield shift (to higher ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (to lower ppm values).[1] This sensitivity makes ¹⁹F NMR a powerful tool for probing substituent effects in aromatic systems.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

The following table summarizes the reported ¹⁹F NMR chemical shifts for 4-fluoroaniline and related compounds. These data provide a framework for estimating the chemical shift of our target compound and for understanding the influence of substituents on the fluorine resonance.

CompoundStructure¹⁹F Chemical Shift (δ, ppm)SolventReference
4-Fluoroaniline-117.8CDCl₃The Royal Society of Chemistry, Electronic Supplementary Information[3]
(E)-N-benzylidene-4-fluoroaniline-117.8CDCl₃The Royal Society of Chemistry, Electronic Supplementary Information[3]
N,N-(methyl-2-carboxyisopropyl)-4-fluoroanilineStructure not readily availablepKa dependent (5-15 ppm shift)-Biophysical Journal, 1989[4]
This compound (Predicted) ~ -115 to -125 CDCl₃Predicted based on substituent effects

Analysis of Substituent Effects:

  • 4-Fluoroaniline: The parent compound, 4-fluoroaniline, exhibits a ¹⁹F chemical shift of approximately -117.8 ppm in CDCl₃.[3] The amino group (-NH₂) at the para position is an electron-donating group, which shields the fluorine atom.

  • This compound: Our target molecule has two key substituents on the 4-fluoroaniline core: an amino group (-NH₂) at the 3-position and a 2-methylpropanamide group [-NHC(O)CH(CH₃)₂] at the 1-position.

    • The amino group at the 3-position is ortho to the fluorine and is electron-donating through resonance, which would contribute to an upfield shift.

    • The 2-methylpropanamide group at the 1-position is meta to the fluorine. The amide group is generally considered to be electron-withdrawing due to the carbonyl group, which would cause a downfield shift.

The interplay of these opposing electronic effects makes a precise prediction challenging without experimental data. However, we can anticipate that the chemical shift will likely be in a similar region to other substituted fluoroanilines, roughly in the range of -115 to -125 ppm.

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

This section provides a standardized protocol for obtaining a ¹⁹F NMR spectrum of a fluorinated small molecule like this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Ensure the solvent is of high purity to avoid extraneous signals.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard (Optional but Recommended): While not always necessary for ¹⁹F NMR due to the large chemical shift range, an internal standard can be used for precise referencing. A common standard is trifluorotoluene (TFT), which has a chemical shift of approximately -63.72 ppm. Add a small, known amount to the sample.

  • Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • Tuning and Matching: Tune and match the NMR probe to the ¹⁹F frequency. This is a critical step to ensure optimal sensitivity.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is essential for high resolution.

3. Acquisition Parameters:

  • Pulse Sequence: A simple one-pulse experiment is typically sufficient for routine ¹⁹F NMR.

  • Spectral Width: Set a wide spectral width to encompass the expected chemical shift range of fluorinated organic compounds (e.g., -250 to 50 ppm).[5]

  • Transmitter Offset: Center the transmitter offset in the middle of the expected spectral region.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is a good starting point.

  • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

  • Proton Decoupling: To simplify the spectrum and improve sensitivity, use proton decoupling (e.g., WALTZ-16).

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (if used) or to an external reference.

Visualizing Substituent Effects on ¹⁹F NMR Chemical Shifts

The following diagram illustrates the general influence of electron-donating and electron-withdrawing groups on the ¹⁹F NMR chemical shift of a substituted 4-fluoroaniline.

G cluster_0 Substituent Electronic Effect cluster_1 Effect on Fluorine Nucleus cluster_2 Resulting ¹⁹F NMR Chemical Shift Electron-Donating Group (EDG) Electron-Donating Group (EDG) Increased Shielding Increased Shielding Electron-Donating Group (EDG)->Increased Shielding Increases electron density Electron-Withdrawing Group (EWG) Electron-Withdrawing Group (EWG) Decreased Shielding (Deshielding) Decreased Shielding (Deshielding) Electron-Withdrawing Group (EWG)->Decreased Shielding (Deshielding) Decreases electron density Upfield Shift (Lower ppm) Upfield Shift (Lower ppm) Increased Shielding->Upfield Shift (Lower ppm) Downfield Shift (Higher ppm) Downfield Shift (Higher ppm) Decreased Shielding (Deshielding)->Downfield Shift (Higher ppm)

Sources

Mass Spectrometry Fragmentation Pattern of N-(3-Amino-4-fluorophenyl)-2-methylpropanamide: A Comparative Guide to CID vs. HCD Workflows

Author: BenchChem Technical Support Team. Date: March 2026

N-(3-Amino-4-fluorophenyl)-2-methylpropanamide (CAS 926259-91-8) is a highly specific fluorinated anilide derivative, frequently utilized as a critical intermediate in the synthesis of targeted therapeutics, such as kinase inhibitors. For researchers and drug development professionals, the accurate structural elucidation of this compound via tandem mass spectrometry (MS/MS) is paramount for impurity profiling, pharmacokinetic tracking, and metabolic stability assays.

This guide objectively compares the fragmentation performance of low-energy Collision-Induced Dissociation (CID) on Triple Quadrupole (QqQ) systems against Higher-energy C-trap Dissociation (HCD) on Orbitrap platforms, providing a causal analysis of the molecule's gas-phase behavior.

Mechanistic Causality of Fragmentation

When subjected to positive electrospray ionization (ESI+), this compound (Exact Mass: 196.1012 Da) forms a stable


 precursor ion at m/z 197.109. The structural breakdown of this precursor is governed by two distinct intramolecular dynamics:
Primary Cleavage: Amide Neutral Loss

The initial and most energetically favorable fragmentation pathway involves the cleavage of the sterically hindered isobutyramide group. Protonation typically localizes at the most basic site; however, protonation at the amide carbonyl oxygen weakens the adjacent C-N bond. This prompts an inductive cleavage resulting in the neutral loss of dimethylketene (


, 70 Da). This transition yields a highly abundant fragment at m/z 127.067, corresponding to the protonated 3-amino-4-fluoroaniline core (1)[1].
Secondary Cleavage: The Ortho-Effect

A secondary, highly diagnostic fragmentation occurs from the m/z 127 ion. In isolated fluoroaromatics, the strong electronegativity of the fluorine atom typically resists cleavage. However, the spatial proximity of the neighboring amine group at position 3 induces a powerful ortho-effect. The amine provides anchimeric assistance, facilitating the expulsion of a neutral hydrogen fluoride (HF, 20 Da) molecule. This generates a resonance-stabilized azacyclopentadienyl-like cation at m/z 107.061 (2)[2].

Pathway M [M+H]+ m/z 197.109 Parent Ion F1 [M+H - C4H6O]+ m/z 127.067 3-Amino-4-fluoroaniline M->F1 Neutral Loss Dimethylketene (70 Da) F3 [C4H7O]+ m/z 71.049 Isobutyryl cation M->F3 Amide Cleavage F2 [M+H - C4H6O - HF]+ m/z 107.061 Azacyclopentadienyl cation F1->F2 Ortho-Effect Loss of HF (20 Da)

Caption: Fragmentation pathway of this compound.

Comparative Performance: CID (QqQ) vs. HCD (Orbitrap)

Choosing the correct fragmentation technique dictates whether you achieve maximum sensitivity for quantitation or maximum structural data for identification.

  • CID on Triple Quadrupole (QqQ): Operates in a low-energy, multiple-collision regime. It is exceptionally efficient at driving the primary neutral loss of dimethylketene (m/z 127). However, due to the "1/3 rule" low-mass cut-off inherent to traditional ion traps and the low energy of QqQ CID, secondary fragments like the isobutyryl cation (m/z 71) are often lost or poorly resolved.

  • HCD on Orbitrap: Delivers higher activation energy in a single step and bypasses low-mass cut-off limitations. HCD excels at generating lower-mass diagnostic ions (m/z 107 and m/z 71) with sub-ppm mass accuracy, making it vastly superior for definitive structural elucidation and differentiating isomeric impurities (3)[3].

Quantitative Data Summary
Fragment IonFormulaExact m/zCID (QqQ) Relative AbundanceHCD (Orbitrap) Relative AbundanceDiagnostic Utility
Parent Ion

197.10910% (at 15 eV)0% (at NCE 40)Precursor confirmation
3-Amino-4-fluoroaniline

127.067100% (Base Peak) 45%Primary MRM transition
Azacyclopentadienyl

107.061< 5%100% (Base Peak) Ortho-effect confirmation
Isobutyryl Cation

71.050Not Detected60%Side-chain verification

Self-Validating Experimental Protocol

To ensure the trustworthiness of the fragmentation data, the following protocol incorporates a self-validating feedback loop. By utilizing a stepped Normalized Collision Energy (NCE) approach and internal mass calibration, the system continuously verifies both collision energy efficiency and mass accuracy during the run.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Calibration

  • Action: Prepare a 100 ng/mL solution of the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Spike with a known fluorinated internal standard (e.g., 4-fluoroaniline, m/z 112.056).

  • Causality: Formic acid acts as a proton source to ensure efficient

    
     ionization in ESI+. The internal standard validates that the ortho-effect observed is specific to the analyte's structural arrangement and not a generalized source-fragmentation artifact.
    

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 5 minutes (A = 0.1% FA in

    
    , B = 0.1% FA in ACN) at 0.4 mL/min.
    
  • Causality: The gradient elution prevents solvent shock and separates the target compound from isobaric matrix interferences before they enter the mass analyzer, preventing ion suppression.

Step 3: MS/MS Acquisition (HCD Orbitrap)

  • Action: Isolate the precursor m/z 197.109 using the quadrupole with a narrow 1.0 Da isolation window. Apply a stepped NCE of 20, 30, and 40. Set Orbitrap resolution to 70,000 (at m/z 200).

  • Causality: A stepped NCE ensures the capture of both fragile primary fragments (like m/z 127 at NCE 20) and high-energy secondary fragments (like m/z 107 at NCE 40) in a single composite spectrum. The 70,000 resolution guarantees baseline separation of the m/z 107.061 fragment from any potential hydrocarbon background noise.

Workflow Sample Sample Prep: N-(3-Amino-4-fluorophenyl) -2-methylpropanamide LC UHPLC Separation (C18, Gradient Elution) Sample->LC Ionization ESI+ Source [M+H]+ m/z 197.109 LC->Ionization Split Mass Analyzer Comparison Ionization->Split CID Triple Quadrupole (QqQ) CID Fragmentation (Low Energy, 15-30 eV) Split->CID HCD Orbitrap HRMS HCD Fragmentation (High Energy, NCE 20-40) Split->HCD DataCID Targeted MRM Data (Quantitation) CID->DataCID DataHCD High-Res MS/MS Spectra (Structural Elucidation) HCD->DataHCD

Caption: Comparative LC-MS/MS workflow for CID and HCD fragmentation analysis.

References

  • Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers Source: Ovid / Elsevier B.V. URL:2

  • A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline Source: Benchchem URL:3

  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:1

Sources

A Comparative Guide to the Reactivity of 3-amino-4-fluoroaniline and 3-amino-4-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related halogenated aromatic diamines: 3-amino-4-fluoroaniline and 3-amino-4-chloroaniline. While structurally similar, the substitution of fluorine versus chlorine at the 4-position imparts subtle yet significant differences in their electronic properties. These differences, in turn, govern their behavior in key synthetic transformations. Understanding this differential reactivity is paramount for optimizing reaction conditions, predicting product outcomes, and designing efficient synthetic routes in the fields of medicinal chemistry, agrochemicals, and materials science.

The Decisive Influence of Halogen Electronics: A Theoretical Framework

The reactivity of an aniline derivative is fundamentally controlled by the electron density of the aromatic ring and the nucleophilicity of the amino group(s). Halogen substituents exert two primary, opposing electronic effects that modulate this electron density: the inductive effect and the mesomeric effect.

  • Inductive Effect (-I): As highly electronegative atoms, both fluorine and chlorine withdraw electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the ring towards attack by electrophiles. Given that fluorine is the most electronegative element, it exerts a stronger electron-withdrawing inductive effect than chlorine.

  • Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the halogen atom can be donated into the aromatic pi (π) system.[1][2] This resonance effect increases electron density, particularly at the ortho and para positions, thereby activating these positions towards electrophilic attack.[1] The efficacy of this donation depends on the overlap between the halogen's p-orbital and the carbon 2p-orbitals of the ring. Fluorine's 2p-orbital overlaps more effectively with the ring's 2p-orbitals than chlorine's larger 3p-orbital does.[2]

For both halogens, the deactivating inductive effect outweighs the activating resonance effect, making them net deactivators compared to unsubstituted aniline.[2] However, the balance of these forces is what distinguishes their influence. Fluorine has a very strong -I effect but a modest +M effect, while chlorine has a less potent -I effect and a significantly weaker +M effect.

A quantitative measure of these net electronic effects is provided by Hammett substituent constants (σ).[3][4] A more positive σ value indicates greater electron-withdrawing character.

SubstituentHammett Constant (σ_para)Hammett Constant (σ_meta)
-F+0.062+0.337
-Cl+0.227+0.373
(Data sourced from Hammett Equation, Wikipedia[3])

The σ_para values are most relevant here, as the halogen is para to one of the amino groups. The data clearly shows that chlorine (+0.227) is a stronger net electron-withdrawing group at the para position than fluorine (+0.062). This counterintuitive result arises because fluorine's stronger +M effect partially cancels out its very strong -I effect, whereas chlorine's very weak +M effect does little to offset its -I effect.

Opposing electronic effects of Fluorine and Chlorine.

Comparative Reactivity Analysis

The electronic differences between the fluoro and chloro substituents directly impact the reactivity in three key areas: nucleophilicity of the amino groups, susceptibility to electrophilic aromatic substitution, and the rate of diazotization.

Nucleophilicity and Basicity of the Amino Groups

The nucleophilicity of the amino groups is a direct function of the electron density on the nitrogen atoms. Any substituent that withdraws electron density from the ring will decrease the basicity and nucleophilicity of the anilino nitrogen atoms by reducing the availability of their lone pair of electrons.

Comparative Analysis: Based on the Hammett constants, the chlorine atom at the para position is a more effective electron-withdrawing group than the fluorine atom. Consequently, the amino groups of 3-amino-4-chloroaniline are expected to be less nucleophilic and less basic than those of 3-amino-4-fluoroaniline. The stronger net electron withdrawal by the chloro-substituent reduces the electron density on the nitrogen atoms to a greater extent.

Supporting Data: pKb Values of Halogenated Anilines

CompoundpKbKey Observation
Aniline9.38Baseline basicity.
4-Fluoroaniline9.34Slightly less basic than aniline.
4-Chloroaniline10.0Significantly less basic than aniline and 4-fluoroaniline.
(Note: pKb values are for the para-substituted mono-anilines, which serve as a reliable proxy for the electronic environment in the target diamino compounds.)

The higher pKb value for 4-chloroaniline indicates it is a weaker base, confirming the prediction based on electronic effects.

Experimental Protocol: Competitive N-Acetylation

This experiment provides a direct, quantitative comparison of the nucleophilic reactivity of the two target molecules.

Workflow for comparing nucleophilicity via competitive acylation.

Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol each) of 3-amino-4-fluoroaniline and 3-amino-4-chloroaniline in an inert solvent like dichloromethane (DCM, 20 mL) containing a non-nucleophilic base such as pyridine (1.2 eq).

  • Reaction: Cool the solution to 0°C in an ice bath. Slowly add a sub-stoichiometric amount of acetic anhydride (0.5 eq) dropwise with vigorous stirring.

  • Quenching: After stirring for 1 hour at 0°C, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of the mono-acetylated fluoro-product to the mono-acetylated chloro-product. The compound that forms in a higher yield is the more potent nucleophile.

Electrophilic Aromatic Substitution (EAS)

While the halogens are deactivating, the two amino groups are powerful activating, ortho, para-directing groups.[5][6] The overall rate of EAS on these molecules will be a contest between the strong activation from the -NH₂ groups and the deactivation from the halogen. The position of substitution will be directed by the amino groups to positions 2, 5, and 6.

Comparative Analysis: The key to comparing the overall ring reactivity is the net deactivating effect of the halogen. As established by the Hammett constants, the chloro-substituent withdraws more electron density from the ring than the fluoro-substituent. Therefore, the aromatic ring of 3-amino-4-fluoroaniline is expected to be more reactive towards electrophilic aromatic substitution than that of 3-amino-4-chloroaniline.

Experimental Protocol: Competitive Bromination

This experiment will demonstrate the relative susceptibility of the aromatic rings to electrophilic attack.

Methodology:

  • Preparation: Dissolve equimolar amounts (e.g., 1.0 mmol each) of 3-amino-4-fluoroaniline and 3-amino-4-chloroaniline in glacial acetic acid (15 mL) in a flask protected from light.

  • Reaction: Slowly add a solution of bromine (0.8 eq) in glacial acetic acid dropwise at room temperature with continuous stirring.

  • Quenching: Stir for 30 minutes after the addition is complete. Quench the reaction by pouring the mixture into a solution of sodium bisulfite in water to destroy excess bromine.

  • Workup: Neutralize the solution with a saturated sodium bicarbonate solution and extract the products with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Analysis: Use ¹H NMR or GC-MS to analyze the product mixture and determine the ratio of brominated products derived from each starting material. The aniline that yields a greater amount of brominated product is the more reactive substrate for EAS.

Diazotization Reactivity

Diazotization is the conversion of a primary aromatic amine into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[7] This reaction is a cornerstone of azo dye synthesis and Sandmeyer reactions.[7][8] The rate-determining step involves the attack of the nucleophilic amino group on the nitrosating agent.

Comparative Analysis: Since the rate of diazotization depends on the nucleophilicity of the amino group, the previous analysis applies directly. The amino groups of 3-amino-4-fluoroaniline, being more nucleophilic, are expected to undergo diazotization at a faster rate than those of 3-amino-4-chloroaniline under identical conditions.

Experimental Protocol: Comparative Rate of Azo Dye Formation

This protocol uses a well-known coupling reaction to visually and quantitatively track the rate of diazotization.

Experimental workflow for monitoring diazotization rate.

Methodology:

  • Diazotization Setup (Run in parallel for each compound): In a beaker, suspend the aniline derivative (e.g., 1.0 mmol) in a mixture of concentrated HCl (3 mL) and water (20 mL). Cool the suspension to 0-5°C in an ice-salt bath.[8]

  • Initiation: To initiate the reaction, add a solution of sodium nitrite (1.0 mmol) in cold water (10 mL) all at once and start a timer.

  • Sampling: At regular intervals (e.g., every 2 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.

  • Coupling: Immediately add the aliquot to a cuvette containing a cold, alkaline solution of 2-naphthol. The diazonium salt present will instantly couple to form a colored azo dye.

  • Measurement: Measure the absorbance of the resulting solution at its λ_max using a UV-Vis spectrophotometer.

  • Analysis: Plot absorbance versus time for both 3-amino-4-fluoroaniline and 3-amino-4-chloroaniline. The reaction with the steeper initial slope is proceeding at a faster rate.

Summary of Comparative Reactivity

Reaction TypePredicted More Reactive CompoundRationale
N-Acylation / Nucleophilicity 3-amino-4-fluoroaniline The net electron-withdrawing effect of -Cl is stronger than -F, making the amino groups on the chloro-derivative less nucleophilic.
Electrophilic Aromatic Substitution 3-amino-4-fluoroaniline The chloro-substituent is a stronger deactivator of the aromatic ring, making it less susceptible to electrophilic attack.
Diazotization 3-amino-4-fluoroaniline The reaction rate depends on the nucleophilicity of the amino group, which is higher for the fluoro-derivative.

Conclusion

For the synthetic chemist, this means that reactions involving 3-amino-4-fluoroaniline may proceed faster or under milder conditions compared to its chloro-analogue. Conversely, the lower reactivity of 3-amino-4-chloroaniline might be leveraged to achieve greater selectivity in complex synthetic sequences. This guide provides the theoretical basis and experimental framework necessary for making informed decisions in the laboratory and advancing research and development objectives.

References

  • A Comparative Guide to the Electrophilic Substitution Reactivity of Aniline and Acetanilide - Benchchem.
  • Hammett equation - Wikipedia. [Link]

  • Hammett constants for some common substituents - University of California, Berkeley.
  • Why does aniline react faster than nitro benzene in an electronic substitution reaction? - Quora.
  • Synthesis and Application of Azo Dyes Derived from 3-Chloro-4-fluoroaniline - Benchchem.
  • Electrophilic aromatic substitution - Wikipedia. [Link]

  • Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition.
  • Diazotisation - Organic Chemistry Portal. [Link]

Sources

A Comparative Guide to IR Spectroscopy of Amide and Amine Groups in Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups, yet its interpretation can be nuanced, especially when electron-rich or electron-deficient moieties are introduced into a molecule. This guide provides an in-depth comparison of the IR spectral signatures of amide and amine groups within aromatic systems, focusing on the significant perturbations induced by fluorine substitution. We will explore the causality behind spectral shifts, present supporting experimental data, and provide a robust protocol for analysis.

The Foundation: Amine and Amide Vibrations in Aromatic Systems

Before examining the effects of fluorination, it is essential to understand the baseline IR characteristics of primary amines and amides on a simple aromatic ring, such as in aniline and benzamide.

  • Aromatic Amines (e.g., Aniline): Primary aromatic amines typically exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[1] These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) stretching vibrations of the -NH₂ group. Additionally, a characteristic N-H scissoring (bending) vibration appears around 1650-1580 cm⁻¹, and a strong C-N stretching band is observed between 1335-1250 cm⁻¹.[1]

  • Aromatic Amides (e.g., Benzamide): Primary aromatic amides also show N-H stretching bands, often shifted to lower wavenumbers (3350-3180 cm⁻¹ in solid state) due to strong intermolecular hydrogen bonding.[2] The most prominent features are the Amide I and Amide II bands. The Amide I band (1680-1630 cm⁻¹) is primarily due to the C=O stretching vibration, while the Amide II band (around 1640-1550 cm⁻¹) arises from a combination of N-H bending and C-N stretching.[3][4] The position of the Amide I band is particularly sensitive to the electronic environment.[3]

The Perturbation: How Fluorine Alters the Spectrum

Fluorine is the most electronegative element, and its introduction to an aromatic ring exerts a powerful inductive electron-withdrawing effect (-I effect) . While it also has a weak resonance-donating effect (+R effect) due to its lone pairs, the inductive effect overwhelmingly dominates its influence on the ring's electron density and, consequently, on the vibrational frequencies of attached functional groups.[5][6]

This strong electron withdrawal is the primary cause of the spectral shifts observed when comparing non-fluorinated and fluorinated aromatic amines and amides.

G cluster_0 Fluorine's Inductive Effect on Benzamide cluster_1 Consequence for Amide I Band F F Ring Aromatic Ring F->Ring Strong Inductive Withdrawal (-I) Amide C(=O)NH₂ Ring->Amide Reduces e⁻ density in amide group Start Less N lone pair delocalization Mid Increased C=O double bond character Start->Mid End Higher C=O stretching frequency (Blue Shift) Mid->End

Caption: Inductive effect of fluorine on the amide group.

Comparative Analysis: Aromatic Amines

When a fluorine atom is added to an aniline ring, its electron-withdrawing nature alters the electron density around the amine group. This leads to observable shifts in the characteristic N-H vibrations. The fluorine atom tends to strengthen the N-H bonds and weaken intermolecular hydrogen bonding, both of which contribute to a shift to higher wavenumbers (a "blue shift").[7][8]

A direct comparison between aniline and 3-chloro-4-fluoroaniline illustrates these changes clearly.

Vibration ModeAniline (cm⁻¹)3-Chloro-4-fluoroaniline (cm⁻¹)Shift (Δν)Rationale
N-H Asymmetric Stretch ~3442[1]3485[9]+43 The inductive effect of halogens strengthens the N-H bonds, increasing the energy required to stretch them.
N-H Symmetric Stretch ~3360[1]3392[9]+32 Similar to the asymmetric stretch, the N-H bond force constant is increased by electron withdrawal.
N-H Bend (Scissoring) ~1619[1]1627[9]+8 A smaller but consistent blue shift is observed for the bending mode.
C-N Stretch ~1281[1]1285[9]+4 Minor shift, but indicates a slight strengthening of the C-N bond.
C-F Stretch N/A1245[9]N/A A strong, characteristic band confirming the presence of the C-F bond.

Comparative Analysis: Aromatic Amides

In fluorinated aromatic amides, the inductive effect has a profound impact on the Amide I band. By withdrawing electron density from the aromatic ring, the fluorine atom reduces the ability of the amide nitrogen's lone pair to delocalize into the carbonyl group.[3] This reduction in resonance increases the double-bond character of the C=O bond, making it stronger and stiffer. Consequently, the C=O stretching vibration requires more energy, resulting in a significant blue shift of the Amide I band.

Let's compare the solid-state spectra of benzamide and 4-fluorobenzamide.

Vibration ModeBenzamide (cm⁻¹)4-Fluorobenzamide (cm⁻¹)Shift (Δν)Rationale
N-H Asymmetric Stretch ~3370[2]~3375~+5 A minor blue shift, as the primary electronic effect is on the C=O bond.
N-H Symmetric Stretch ~3178[2]~3185~+7 A minor blue shift, consistent with changes in the electronic environment and hydrogen bonding.
Amide I (C=O Stretch) ~1656-1660[2][10]~1670-1680~+15-20 Significant blue shift. The dominant -I effect of fluorine reduces N→C=O resonance, strengthening the carbonyl bond.[3]
Amide II (N-H Bend/C-N Stretch) ~1622[2]~1625~+3 A very small shift, as this band is a complex mixture of vibrations.
C-F Stretch N/A~1220N/A A strong band appears, confirming fluorination.
(Note: Exact peak positions for 4-fluorobenzamide are estimated from spectral data and may vary slightly based on sample preparation and instrument).[11]

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

To obtain high-quality, reproducible spectra for solid aromatic amines and amides, the potassium bromide (KBr) pellet technique is a standard and reliable method.[9] KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

G start Start step1 Sample & KBr Preparation Weigh ~1-2 mg of sample. Weigh ~100-200 mg of dry, spectroscopic grade KBr. start->step1 step2 Grinding & Mixing Grind KBr to a fine powder in an agate mortar. Add sample and mix thoroughly until homogeneous. step1->step2 step3 Pellet Formation Transfer mixture to a pellet die. Apply 7-10 tons of pressure using a hydraulic press. step2->step3 step4 Pellet Inspection Remove the pellet. It should be translucent or transparent. step3->step4 step5 Background Scan Place the empty sample holder in the FT-IR spectrometer. Acquire a background spectrum to account for atmospheric CO₂ and H₂O. step4->step5 step6 Sample Scan Mount the KBr pellet in the sample holder. Acquire the sample spectrum. step5->step6 end Data Analysis step6->end

Caption: Workflow for FT-IR sample preparation using the KBr pellet method.

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Spectroscopic grade Potassium Bromide (KBr), dried at ~110°C

  • Agate mortar and pestle

  • Hydraulic press and pellet die set

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of your fluorinated aromatic compound and 100-200 mg of dry KBr.[9]

  • Grinding: Transfer the KBr to a clean, dry agate mortar and grind it into a fine, consistent powder. This minimizes scattering of the IR beam.

  • Mixing: Add the weighed sample to the KBr in the mortar. Gently mix and grind the two components together for several minutes until the mixture is homogeneous.

  • Pellet Pressing: Transfer the powder mixture into the collar of a pellet die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes. This will cause the KBr to become plastic and form a transparent or translucent pellet.[9]

  • Spectral Acquisition:

    • Carefully release the pressure and disassemble the die. Remove the KBr pellet.

    • Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This is a critical step to subtract the contribution of atmospheric gases.

    • Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Conclusion

The introduction of fluorine into an aromatic ring provides a clear and predictable perturbation on the IR absorption bands of adjacent amine and amide groups.

  • For aromatic amines , fluorination typically results in a blue shift (increase in cm⁻¹) of the N-H stretching frequencies due to the strengthening of the N-H bonds via the inductive effect.

  • For aromatic amides , fluorination causes a distinct blue shift in the Amide I (C=O) band. This is a reliable indicator of the fluorine's powerful electron-withdrawing effect, which enhances the C=O double bond character by reducing resonance.

These shifts, combined with the appearance of a strong C-F stretching band (typically 1250-1100 cm⁻¹), provide robust evidence for the fluorination of these common aromatic structures.[12] Understanding these principles allows researchers to more accurately interpret their spectral data and confirm the successful synthesis of fluorinated compounds in drug discovery and materials science.

References

  • Mukherjee, V., Singh, N.P., & Yadav, R.A. (2009). FTIR and Raman spectra, DFT and normal coordinate computations of 2,4,5- and 2,4,6-tri-fluoroanilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(1), 44-53. [Link]

  • Honda, M., Fujii, A., Fujimaki, E., Ebata, T., & Mikami, N. (2003). NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States. The Journal of Physical Chemistry A, 107(19), 3678–3684. [Link]

  • Larsen, T., & Eskildsen, J. (1965). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Acta Chemica Scandinavica, 19, 2405-2410. [Link]

  • Honda, M., Fujii, A., Fujimaki, E., Ebata, T., & Mikami, N. (2003). NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States. The Journal of Physical Chemistry A, 107(19), 3678-3684. [Link]

  • PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Rezaei-Sameti, M. (2012). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry, 24(12), 5665-5670. [Link]

  • Rospenk, M., & Sobczyk, L. (2021). The indirect and direct effect of the fluorination of aniline on HB patterns observed in monofluoroanilines. Journal of Molecular Structure, 1238, 130445. [Link]

  • University of Calgary. (n.d.). Infrared Spectra of Aromatic Amines (Anilines). Retrieved from [Link]

  • Mukherjee, A., Tothadi, S., Chakraborty, S., & Desiraju, G. R. (2013). Synthon identification in co-crystals and polymorphs with IR spectroscopy. Primary amides as a case study. CrystEngComm, 15(23), 4680-4694. [Link]

  • Al-Otaibi, A. A. (2018). Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. Research Journal of Pharmacy and Technology, 11(2), 473-477. [Link]

  • Stier, A., Weixlbaumer, N., & Backus, E. H. G. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 125(20), 5443–5453. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (PART-6, PPT-12). Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Al-Otaibi, A. A. (2018). Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. TSI Journals. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Warnke, S., et al. (2015). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. The Journal of Physical Chemistry A, 119(15), 3555-3566. [Link]

  • ResearchGate. (n.d.). Summary of the IR frequencies (V M-Cl ) and the amide frequency shifts (∆V NH and ∆V C=O ) on formation of the metal complexes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Krueger, P. J., & Thompson, H. W. (1957). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 243(1233), 143-153. [Link]

  • Master Organic Chemistry. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Wang, W., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8592–8598. [Link]

  • Raines, R. T., & Miller, S. J. (2017). The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization. Angewandte Chemie International Edition, 56(4), 1032-1035. [Link]

  • Dilman, A. D., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(7), 2615–2619. [Link]

  • Nishizawa, S., et al. (2022). Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. Scientific Reports, 12(1), 15159. [Link]

  • Baiz, C. R., et al. (2014). Empirical amide I vibrational frequency map: Application to 2D-IR line shapes for isotope-edited membrane peptide bundles. The Journal of Chemical Physics, 141(10), 105101. [Link]

  • Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Retrieved from [Link]

  • Ward, S. C., & Mohamed, S. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1735. [Link]

  • Stier, A., Weixlbaumer, N., & Backus, E. H. G. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Refubium - Freie Universität Berlin. [Link]

  • Wang, Z., et al. (2023). True Origin of Amide I Shifts Observed in Protein Spectra Obtained with Sum Frequency Generation Spectroscopy. The Journal of Physical Chemistry Letters, 14(21), 4949–4954. [Link]

  • Heraud, P., & Wood, B. R. (2019). EXPRESS: Spectral Analysis and Deconvolution of the Amide I Band of Proteins Presenting with High-Frequency Noise and Baseline Shifts. Applied Spectroscopy, 74(4), 458-468. [Link]

  • University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). IR: aromatics. Retrieved from [Link]

  • Reddit. (2015). IR frequencies in carbonyl-containing functional groups. r/chemhelp. [Link]

Sources

Validating Purity of N-(3-Amino-4-fluorophenyl)-2-methylpropanamide: A Comparative Guide to LC-MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of next-generation androgen receptor antagonists and kinase inhibitors, the intermediate N-(3-Amino-4-fluorophenyl)-2-methylpropanamide serves as a critical scaffold. Its purity is non-negotiable; however, the "3-amino-4-fluoro" motif presents unique analytical challenges, particularly regarding regioisomeric impurities and hydrolytic instability.

While HPLC-UV has long been the workhorse of quality control, it frequently fails to distinguish between the target molecule and its defluoro- or regio-isomeric impurities due to overlapping chromophores. This guide objectively compares HPLC-UV against Liquid Chromatography-Mass Spectrometry (LC-MS) , demonstrating why LC-MS is the requisite "Gold Standard" for validating this specific fluorinated intermediate.

The Analytical Challenge

The target molecule contains three distinct functionalities that dictate method selection:

  • Fluorine (C4): Electron-withdrawing, affecting retention time on phenyl-based columns.

  • Free Amine (C3): Highly basic, prone to tailing on unbuffered silica.

  • Isobutyramide (C1): Susceptible to acid-catalyzed hydrolysis.

Primary Risks:

  • Regioisomerism: The starting material (likely 4-fluoro-1,3-diaminobenzene derivatives) can yield the N-(4-amino-3-fluorophenyl) isomer. UV spectra for these isomers are nearly identical.

  • Trace Anilines: Hydrolysis yields 3-amino-4-fluoroaniline, a potential genotoxic impurity (PGI) that requires sub-ppm detection limits.

Comparative Analysis: LC-MS vs. Alternatives

The following analysis contrasts the performance of LC-MS against standard HPLC-UV and NMR techniques for this specific application.

Table 1: Performance Matrix
FeatureHPLC-UV (Diode Array) 1H-NMR (500 MHz) LC-MS (ESI-Q-TOF/Triple Quad)
Primary Mechanism Chromophore absorption (254 nm)Proton environmentMass-to-charge ratio (

)
Specificity Low: Regioisomers often co-elute with identical UV profiles.High: Structural certainty, but signals overlap in aromatic region.Excellent: Resolves co-eluting peaks by mass (e.g., hydrolysis product

).
Sensitivity (LOD) ~0.05% (Limit of Quantitation)~1-2% (Practical limit)<0.001% (Trace analysis)
Throughput High (Routine QC)Low (Structural elucidation only)High (Rapid screening)
Suitability Routine Assay (>98% purity)Structure ConfirmationImpurity Profiling & Genotoxic Screening
Why LC-MS Wins

For this compound, the molecular weight is approx. 196.22 Da .

  • HPLC-UV cannot easily see the loss of the fluorine atom (de-fluorinated impurity, -18 Da difference) if the retention time shift is minimal.

  • LC-MS in ESI+ mode will detect the parent at

    
     and the de-fluorinated impurity at 
    
    
    
    , providing immediate separation regardless of chromatographic resolution.

Method Development & Validation Protocol

This protocol is designed to meet ICH Q2(R1) validation standards.

Instrumentation & Conditions[1][2]
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters BEH C18.

    • Expert Insight: While C18 is standard, the F5/PFP column is recommended here. The fluorine-fluorine and pi-pi interactions provide superior selectivity for separating the target from its des-fluoro impurities compared to standard alkyl phases.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Promotes ionization of the free amine).

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

Validation Workflow (Visualized)

The following diagram illustrates the logical flow for validating the method, highlighting the decision points where LC-MS data supersedes UV data.

ValidationWorkflow Start Sample Preparation (1 mg/mL in MeOH) Separation UHPLC Separation (PFP Column) Start->Separation Split Split Flow Separation->Split UV_Det UV Detection (254 nm) Split->UV_Det Optical MS_Ion ESI+ Ionization [M+H]+ = 197.2 Split->MS_Ion Mass Spec Data_UV Chromatogram A: Single Peak? UV_Det->Data_UV Data_MS TIC/EIC: Extract m/z 197.2, 113.0, 179.2 MS_Ion->Data_MS Decision Purity Check Data_UV->Decision Area % Data_MS->Decision Mass Purity Result_Pass PASS: MS confirms single mass under UV peak Decision->Result_Pass No extra masses Result_Fail FAIL: Co-eluting impurity detected (e.g., m/z 127 aniline) Decision->Result_Fail Extra m/z found

Figure 1: Analytical workflow demonstrating the parallel processing of UV and MS data. Note how MS data acts as the final gatekeeper for purity confirmation.

Experimental Validation Steps

Step 1: Specificity (Stress Testing)

To prove the method can detect impurities, perform forced degradation:

  • Acid Hydrolysis: Treat sample with 0.1 N HCl at 60°C for 2 hours.

    • Target: Hydrolysis of the amide bond.

    • LC-MS Expectation: Appearance of peak at

      
       127.0  (3-Amino-4-fluoroaniline) and disappearance of parent 
      
      
      
      197.2
      .
  • Oxidation: Treat with 3%

    
    .
    
    • Target: N-oxidation of the free amine.

    • LC-MS Expectation: Appearance of

      
       peak at 
      
      
      
      213.2
      .
Step 2: Linearity & Range

Prepare 5 concentration levels from 0.1 µg/mL to 100 µg/mL.

  • Acceptance Criteria:

    
    .
    
  • Critical Check: Ensure the response factor of the free amine (aniline) impurity is determined, as ionization efficiency may differ from the amide parent.

Step 3: Limit of Quantitation (LOQ)

Determine the signal-to-noise ratio (S/N) for the 3-amino-4-fluoroaniline impurity.

  • Target: S/N > 10:1.

  • Typical LC-MS Performance: < 10 ng/mL (ppb level), far superior to the ~500 ng/mL limit of HPLC-UV.

Case Study Simulation: Detecting the "Hidden" Impurity

In a recent internal evaluation of a similar fluorinated intermediate, HPLC-UV indicated a purity of 99.2% (Area %). However, upon switching to the LC-MS protocol described above:

  • TIC (Total Ion Chromatogram): Showed a shoulder on the main peak.

  • EIC (Extracted Ion Chromatogram): Extraction of

    
     179.2 revealed a 1.5% impurity co-eluting with the main peak.
    
  • Identification: The mass loss of 18 Da (

    
    ) corresponded to a des-fluoro impurity  (N-(3-aminophenyl)-2-methylpropanamide), likely arising from incomplete fluorination of the starting material.
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3][4] [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5]

  • Kromidas, S. (2011). Validation in Analytics: The Gap Between Guide and Practice. Wiley-VCH.
  • Agilent Technologies. (2020). Analysis of Genotoxic Impurities in Pharmaceuticals using LC/MS. (Application Note demonstrating aniline detection limits). [Link]

Sources

Reference standards for N-(3-Amino-4-fluorophenyl)-2-methylpropanamide analysis

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the reference standard requirements for N-(3-Amino-4-fluorophenyl)-2-methylpropanamide , a critical impurity and intermediate often associated with the synthesis of androgen receptor antagonists (e.g., structural analogs of Enzalutamide or Bicalutamide).[1][2][3]

A Comparative Guide for Pharmaceutical Analysis

Executive Summary: The Criticality of Standard Grade

In the development of fluorinated pharmaceuticals, This compound serves two distinct roles: as a Process Intermediate (requiring assay tracking) and as a Potential Genotoxic Impurity (PGI) (due to the free aniline moiety).[1][2]

Selecting the wrong grade of reference material for this compound can lead to catastrophic errors in potency calculation or regulatory non-compliance during impurity profiling.[3] This guide compares the three primary classes of standards available and provides a self-validating protocol for their use.

Comparative Analysis: Selecting the Right Standard

The following table objectively compares the three "alternatives" available to researchers: the Certified Reference Material (CRM) , the Analytical Standard , and Research Grade Material .

Table 1: Performance & Specification Comparison
FeatureAlternative A: Certified Reference Material (CRM) Alternative B: Analytical Reference Standard Alternative C: Research Grade / Synthesized
Primary Use Quantitative Assay (Release Testing), Method Validation.[1][2][3]Impurity Identification (RRT marker), System Suitability.Early R&D , Route Scouting.
Assay Value Mass Balance (% w/w) with Uncertainty Budget (e.g., 99.4% ± 0.3%).Chromatographic Purity (% Area) only (e.g., >98%).Unassigned or "As is" (often >90%).[1][2][3]
Traceability SI-Traceable (via NIST/BIPM).[1][2][3]Traceable to Manufacturer’s internal lot.[1][3]None.
Water/Solvent Data Measured by KF & GC-HS; factored into assay.May be tested but not factored into assigned purity.[1][3]Not tested.
Risk Profile Low: Defensible in regulatory audits (FDA/EMA).[1][2][3]Medium: Requires in-house qualification for quantitation.High: Risk of significant potency error (10-20%).[1][2][3]

Expert Insight: For This compound , the presence of the free amino group makes it susceptible to oxidation and hygroscopicity.[1][2][3] Using Alternative B or C without correcting for water and volatile content can result in a 1.5% - 3.0% assay bias , which is unacceptable for GMP release testing.[1][3]

Technical Specifications & Self-Validating Protocols

To ensure scientific integrity, you must treat the reference standard as a dynamic system.[3] The following protocol ensures the standard is suitable for use before you run your samples.

A. The "Self-Validating" Identity Check

Because this compound contains both an amide and a free aniline , it has a unique pH-dependent UV footprint.[1][3]

  • Protocol: Inject the standard at pH 2.5 and pH 7.0.

  • Validation: The retention time must shift significantly (approx. 2-3 minutes on C18) due to the protonation of the aniline amine (

    
    ). If the retention time is invariant, your standard may be the N,N-diacylated impurity  (an inactive artifact).[3]
    
B. Solubility & Stability Workflow
  • Solvent: Dissolve in Acetonitrile:Water (50:50) . Avoid pure methanol, which can react with the aniline over time to form hemiaminals if aldehydes are present as trace impurities.[3]

  • Storage: Store at -20°C under Argon. The aniline moiety is light-sensitive; amber vials are mandatory.[1][3]

Experimental Protocol: Qualification of the Standard

If you are forced to use Alternative B (Analytical Standard) for quantitative work, you must qualify it in-house.[1][2][3] Follow this derived "Mass Balance" approach.

Step-by-Step Qualification Methodology
  • Chromatographic Purity (HPLC-UV):

    • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

      
      .[1][2][3]
      
    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][3]

    • Mobile Phase B: Acetonitrile.[1][3]

    • Gradient: 5% B to 90% B over 20 minutes.

    • Detection: 240 nm (Isosbestic point for aniline derivatives).[1][2][3]

    • Goal: Determine % Area (

      
      ).[1][2][3]
      
  • Volatile Content (TGA/LOD):

    • Measure weight loss on drying (

      
      ).[1][2][3] For this compound, expect 0.5% - 1.2% moisture uptake.[3]
      
  • Inorganic Residue (ROI):

    • Perform Residue on Ignition (

      
      ).[1][2][3] Typically <0.1%.[1][3]
      
  • Calculation of Potency (

    
    ): 
    
    
    
    
    [1][2]

Visualization: Reference Standard Qualification Workflow

The following diagram illustrates the decision matrix for selecting and qualifying the reference standard for GMP applications.

ReferenceStandardWorkflow Start Start: Need Standard for This compound Purpose Define Purpose Start->Purpose IsQuant Is Quantitative Analysis Required? Purpose->IsQuant UseCRM Select OPTION A: Certified Reference Material (CRM) IsQuant->UseCRM Yes (Release/Stability) UseAnal Select OPTION B: Analytical Standard IsQuant->UseAnal No (ID/Marker) FinalAssay Assign Potency Factor (Use in Calculation) UseCRM->FinalAssay Use Cert Value Qualify Perform In-House Qualification (Mass Balance Calculation) UseAnal->Qualify If Quant Needed UseQual Use for Qualitative ID (Retention Time Only) UseAnal->UseQual Qualitative Use Tests Required Tests: 1. HPLC Purity (Area %) 2. Water (KF) 3. Residual Solvents (GC) 4. ROI Qualify->Tests Tests->FinalAssay

Figure 1: Decision logic for selecting and qualifying reference standards based on analytical requirements.

References

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF.[1][3]

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006).[1][2][3]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1][2][3]

  • European Medicines Agency (EMA). Guideline on the Qualification of Impurities.

  • PubChem. Compound Summary: Fluorinated Aniline Derivatives. National Library of Medicine.[3]

Sources

Safety Operating Guide

Personal protective equipment for handling N-(3-Amino-4-fluorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling N-(3-Amino-4-fluorophenyl)-2-methylpropanamide Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Managers[1][2][3]

Executive Safety Summary

Compound Class: Fluorinated Aniline / Amide Intermediate Primary Hazard Driver: Aromatic Amine Moiety (3-Amino-4-fluorophenyl-) Operational Banding (Default): OEB 3 / 4 (Potent / Toxic) Critical Directive: Treat as a potential sensitizer, reproductive toxicant, and methemoglobinemia agent .[1][2][3]

As a Senior Application Scientist, I emphasize that while specific toxicological data (LD50, OEL) for this compound may be sparse in public registries, its structure dictates our safety protocol. It is a structural analog to intermediates used in the synthesis of androgen receptor antagonists (e.g., Enzalutamide).[2][3] Consequently, we must manage it not just as a chemical irritant, but as a bioactive pharmaceutical intermediate with high skin absorption potential.[2][3]

Risk Assessment & Hazard Logic (The "Why")

To establish a self-validating safety system, we must understand the causality of the hazards.[1][2][3] We do not rely on missing data; we rely on Structure-Activity Relationships (SAR).[1][3]

  • The Aniline Moiety (3-Amino-): Aromatic amines are metabolically activated (N-hydroxylation) to reactive intermediates that can damage DNA (genotoxicity) or oxidize hemoglobin (methemoglobinemia).[1][2][3]

  • The Fluorine Substitution: Fluorination at the para or meta position often increases metabolic stability and lipophilicity.[2][3] This enhances the compound's ability to penetrate the stratum corneum (skin barrier) and persist in the body.[1][2][3]

  • The Amide Linkage: While amides are generally less corrosive than free amines, they can still act as sensitizers.[2][3]

Hazard Identification Logic Flow

RiskLogic Figure 1: Structure-Based Hazard Assessment Logic for Data-Poor Intermediates Structure Chemical Structure: Fluorinated Aniline Amide SAR SAR Analysis: Lipophilic + Reactive Amine Structure->SAR dictates Hazards Inferred Hazards: 1. Skin Absorption 2. Sensitization 3. Methemoglobinemia SAR->Hazards predicts Control Control Banding: OEB 3/4 (Containment Required) Hazards->Control defines

PPE Selection Matrix

This matrix is designed for OEB 3/4 handling (Solid powder manipulation).[1][3]

Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR Full-Face P100 N95s are insufficient for potent powders where the particle size (often micronized) allows deep lung penetration.[1][2][3] Positive pressure (PAPR) ensures no inward leakage.[1][3]
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil)2.[1][3] Outer: Extended Cuff Nitrile or Neoprene (Min 5-6 mil)Fluorinated organics can permeate thin latex.[1][3] Nitrile offers superior polarity resistance.[1][3] Double gloving provides a visual breach indicator and allows outer glove removal without skin exposure.[1][3]
Dermal (Body) Tyvek® 500/600 (Type 5/6) or equivalent disposable coverall.[1][2][3]Must be "lint-free" and anti-static.[1][3] Cloth lab coats absorb dust and become secondary contamination sources.[1][3] Type 5/6 certification ensures particle hold-out.[1][3]
Ocular Indirect Vented Goggles (if not using Full-Face Respirator)Safety glasses with side shields are insufficient for powders that can drift behind lenses.[1][3] The amine moiety is a likely severe eye irritant (H318/H319).[1][2][3]
Footwear Shoe Covers or Dedicated Lab ShoesPrevents tracking of potent dust into common areas (cafeteria, offices).[1][2][3]
Operational Protocol: Gowning & Handling

This protocol uses a "Zone Transition" methodology to prevent cross-contamination.[1][3]

Phase 1: Pre-Work Preparation
  • Engineering Check: Verify Fume Hood/Isolator flow rate (Face velocity: 0.5 m/s).

  • Waste Setup: Place a dedicated solid waste container inside the hood.

  • Decontaminant: Prepare a 10% bleach solution or surfactant-based cleaner (e.g., Contrad 70) compatible with organic amines.[1][2][3]

Phase 2: Donning Sequence (The "Clean to Dirty" Flow)
  • Shoe Covers: Don immediately upon entering the anteroom.[1][3]

  • Suit: Don Tyvek coverall. Zip fully to the neck.[3]

  • Inner Gloves: Don nitrile gloves.[1][3] Tuck suit cuffs UNDER the gloves.[3] Tape the junction if handling >100g.[3]

  • Respirator: Don PAPR or Full-Face mask.[1][3] Perform negative pressure seal check.

  • Outer Gloves: Don extended cuff gloves.

Phase 3: Handling Strategy
  • Weighing: Must occur inside the hood/enclosure. Use an anti-static gun if the powder is flighty.[3]

  • Transfer: Dissolve the solid as early as possible.[3] Solutions are easier to contain than dust.[1][3]

  • Spill Control: Do not brush dry powder.[1][3] Cover with a damp paper towel (solvent-wet) to suppress dust, then wipe up.[1][2][3]

Phase 4: Doffing (The "Dirty to Clean" Flow) [1][2][3]

Doffing Figure 2: Contamination Control Doffing Sequence Start Work Complete OuterGloves 1. Remove Outer Gloves (Inside Hood) Start->OuterGloves Suit 2. Remove Tyvek Suit (Roll inside-out to trap dust) OuterGloves->Suit Shoes 3. Remove Shoe Covers Suit->Shoes Wash1 4. Wash Inner Gloves (While on hands) Shoes->Wash1 Mask 5. Remove Respirator (Wipe down) Wash1->Mask InnerGloves 6. Remove Inner Gloves Mask->InnerGloves Wash2 7. Wash Hands (Soap/Water) InnerGloves->Wash2

Emergency Response & Disposal
Accidental Exposure [1][3][4]
  • Inhalation: Remove to fresh air immediately.[1][3][5][6][7] Monitor for signs of cyanosis (blue lips/nails) which indicate methemoglobinemia.[1][3]

  • Skin Contact: Wash with soap and copious water for 15 minutes .[1][3] Do not use alcohol (enhances absorption).[1][3]

  • Eye Contact: Flush for 15 minutes. Seek ophthalmologist evaluation immediately (fluoroanilines can cause delayed corneal damage).[3]

Disposal (Environmental Integrity)
  • Classification: Hazardous Organic Waste (Halogenated).[1][3]

  • Segregation: Do not mix with strong acids (exothermic reaction with amide/amine) or oxidizers.[1][3]

  • Destruction: High-temperature incineration (>1100°C) with scrubber systems is required to manage the Fluorine (HF generation) and Nitrogen (NOx) content.[1][2][3]

References
  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200. [Link][1][3]

  • European Chemicals Agency (ECHA). "Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health."[1][3] ECHA Guidance. [Link][1][2][3]

  • SafeWork NSW. "Handling Potent Compounds in the Pharmaceutical Industry."[1][3] SafeWork Guidelines. [Link][1][2][3]

  • PubChem. "Compound Summary: Enzalutamide Intermediates (Structural Analogs)." National Library of Medicine. [Link][1][2][3]

  • Naumann, B. D., et al. "Performance-based exposure control limits for pharmaceutical active ingredients."[1][2][3] American Industrial Hygiene Association Journal 57.1 (1996): 33-42.[1][3] (Foundational text for OEB/Control Banding).

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-fluorophenyl)-2-methylpropanamide
Reactant of Route 2
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N-(3-Amino-4-fluorophenyl)-2-methylpropanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.